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  • Product: Piperidin-4-yl(thiophen-2-yl)methanone
  • CAS: 86542-98-5

Core Science & Biosynthesis

Foundational

Elucidating the Structural and Bio-functional Landscape of Piperidin-4-yl(thiophen-2-yl)methanone: A Methodological Blueprint

An In-depth Technical Guide Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically and pre-clinically significant molecules.[1] The specific derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically and pre-clinically significant molecules.[1] The specific derivative, Piperidin-4-yl(thiophen-2-yl)methanone, represents a prototypical structure combining a flexible saturated heterocycle with an aromatic, electron-rich thiophene moiety. While specific, publicly available experimental data for this exact compound is limited, its structural motifs are present in ligands targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and sigma receptors.[2][3] This guide provides a comprehensive methodological framework for the synthesis, structural elucidation, and binding affinity characterization of this compound, serving as a blueprint for researchers investigating novel piperidine-based agents. We will detail not just the protocols, but the underlying scientific rationale, ensuring a self-validating and robust investigative workflow.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged structure in drug design due to its ability to adopt well-defined, low-energy chair conformations and to present substituents in precise three-dimensional orientations.[1][4] When functionalized at the 4-position with an aryl methanone, as in our topic compound, the scaffold creates a vector that can interact with receptor pockets, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or form salt bridges. This guide uses Piperidin-4-yl(thiophen-2-yl)methanone as a representative model to outline the critical path from chemical synthesis to biological characterization.

Caption: 2D structure of Piperidin-4-yl(thiophen-2-yl)methanone.

Synthesis and Structural Confirmation

The logical first step in studying any novel compound is its chemical synthesis and rigorous purification. A plausible and efficient route is critical for obtaining high-quality material for subsequent crystallographic and biological assays.

Proposed Synthetic Pathway: Acylation of a Piperidine Precursor

A common and reliable method for synthesizing such ketones is the acylation of a suitable organometallic reagent derived from a protected piperidine. However, a more direct approach involves the coupling of 4-substituted piperidine with an activated carboxylic acid derivative of thiophene. Given the stability and commercial availability of starting materials, we propose the synthesis via a Grignard reaction, a classic and robust C-C bond-forming reaction.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-cyanopiperidine

  • 1 M HCl in diethyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert argon atmosphere. Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux to sustain the reaction. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a dark-colored solution.

  • Grignard Addition: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of N-Boc-4-cyanopiperidine (1.1 eq) in anhydrous THF dropwise over 30 minutes. The choice of a nitrile precursor is strategic as it directly leads to the ketone upon hydrolytic workup, avoiding over-addition issues sometimes seen with ester or acid chloride precursors.

  • Reaction Quench and Workup: After stirring at room temperature for 2 hours, slowly quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-Boc protected ketone by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (10 eq) and stir at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Final Salt Formation and Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in a minimal amount of DCM and add 1 M HCl in diethyl ether until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum to yield the final product as a hydrochloride salt, which enhances stability and water solubility for biological assays.

Crystal Structure Analysis

Determining the single-crystal X-ray structure is the gold standard for unequivocally confirming a molecule's constitution, configuration, and solid-state conformation. This information is invaluable for structure-based drug design and understanding intermolecular interactions.

Rationale for Crystallization

The primary goal is to grow diffraction-quality single crystals. The conformation of the piperidine ring (chair, boat, or twist-boat) and the relative orientation of the thiophene ring are key pieces of information that can only be definitively determined through crystallography.[1] This conformation dictates how the molecule presents its pharmacophoric features to a biological target.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To grow and analyze a single crystal of Piperidin-4-yl(thiophen-2-yl)methanone.

Procedure:

  • Crystal Growth:

    • Method: Slow evaporation is often the most successful technique for novel compounds.

    • Solvent Screening: Dissolve small amounts of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures like DCM/hexane) to achieve near-saturation.

    • Setup: Transfer the solutions to small, clean vials. Cover the vials with a cap pierced with a few small holes to allow for slow evaporation over several days at room temperature.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, defect-free crystal under a microscope and mount it on a cryoloop.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or dual-space algorithms.

    • Refine the structural model against the experimental data, locating and refining all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions.

cluster_assay Competitive Binding Assay Principle cluster_result Measurement R Receptor (σ1R) L_star Radioligand (*L) R->L_star Binds L_test Test Compound (L) R->L_test Competes Result Measure Bound *L (Scintillation Counting) Analysis Calculate Ki of L Result->Analysis

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Exploratory

The Pivotal Role of the Piperidin-4-yl(thiophen-2-yl)methanone Scaffold in CNS Drug Discovery: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. With...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this complex landscape, the Piperidin-4-yl(thiophen-2-yl)methanone core has emerged as a privileged scaffold, demonstrating significant potential for the development of agents with antipsychotic, neuroleptic, and related CNS activities. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) of this versatile chemical entity. By dissecting the intricate interplay between molecular architecture and biological function, we aim to furnish a foundational understanding to drive the rational design of next-generation CNS therapeutics.

The strategic combination of the piperidine and thiophene moieties is central to the pharmacological interest in this scaffold. The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to interact with a wide array of biological targets.[1][2] Concurrently, the thiophene ring, a sulfur-containing bioisostere of the phenyl group, is present in numerous FDA-approved drugs and is known to modulate the physicochemical and pharmacokinetic properties of molecules, often enhancing their therapeutic profile.[3] The methanone linker provides a critical anchor point for these two key pharmacophores, and its presence is also characteristic of compounds with established neuroleptic activity.

This guide will navigate the essential structural modifications on the piperidine ring, the thiophene nucleus, and the impact of these changes on the affinity for key CNS targets, primarily the dopamine D2 and serotonin 5-HT2A receptors, which are pivotal in the treatment of psychosis and other neurological disorders.[4]

Deciphering the Structure-Activity Landscape

The biological activity of Piperidin-4-yl(thiophen-2-yl)methanone derivatives is exquisitely sensitive to structural modifications at three primary positions: the piperidine nitrogen (N1), the piperidine ring itself, and the thiophene ring. Understanding the impact of substitutions at these sites is paramount for optimizing potency, selectivity, and overall drug-like properties.

The Influence of N1-Substitution on the Piperidine Ring

The substituent at the N1 position of the piperidine ring plays a crucial role in modulating receptor affinity and selectivity. This position is often a key interaction point with the target protein and can significantly influence the overall pharmacological profile of the compound.

A common and effective modification involves the introduction of an aralkyl group, such as a benzyl or phenethyl moiety. For instance, the presence of a 4-fluorobenzyl group is a recurring motif in potent dopamine D2 receptor antagonists.[5] This is often attributed to favorable hydrophobic and potential halogen bonding interactions within the receptor's binding pocket.

The length and nature of the linker between the piperidine nitrogen and a terminal aromatic or heterocyclic ring also profoundly impact activity. A propyl or butyl linker is frequently employed to achieve optimal spacing for interaction with both dopamine and serotonin receptors.

Key SAR observations for N1-substituents:

  • Aralkyl Groups: Introduction of substituted benzyl or phenethyl groups generally enhances affinity for D2 and 5-HT2A receptors. Fluorine substitution on the phenyl ring is often beneficial.

  • Linker Length: A three- to four-carbon chain between the piperidine nitrogen and a terminal ring system is often optimal for dual D2/5-HT2A antagonism.

  • Terminal Heterocycles: Incorporating heterocyclic moieties, such as benzimidazolones or benzisoxazoles, at the end of the N1-alkyl chain can lead to potent neuroleptic agents with improved side-effect profiles.[6]

SAR_N1_Substitution Core Piperidin-4-yl(thiophen-2-yl)methanone Core Aralkyl Aralkyl Core->Aralkyl Increases Long_Chain Long_Chain Core->Long_Chain Potentiates Small_Alkyl Small_Alkyl Core->Small_Alkyl Decreases High_D2 High_D2 Aralkyl->High_D2 Long_Chain->High_D2 High_5HT2A High_5HT2A Long_Chain->High_5HT2A Low_Affinity Low_Affinity Small_Alkyl->Low_Affinity

Modifications on the Thiophene Ring

Substitutions on the thiophene ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the target receptors. While less extensively explored than the piperidine N1-substitutions, modifications on the thiophene ring can lead to significant changes in activity and selectivity.

Generally, small, electron-withdrawing or electron-donating groups can be introduced at the 5-position of the thiophene ring. The nature of these substituents can affect the overall electron density of the aromatic system and its ability to engage in pi-pi stacking or other non-covalent interactions within the binding site.

Key SAR observations for Thiophene Ring Substitutions:

  • 5-Position Substitution: Introduction of small alkyl or halogen groups at the 5-position can modulate potency.

  • Bioisosteric Replacement: Replacing the thiophene ring with other aromatic or heteroaromatic systems, such as a phenyl or furan ring, can alter the selectivity profile. For example, replacement with a phenyl ring often retains potent D2 antagonism.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in-vitro binding affinities of representative Piperidin-4-yl(thiophen-2-yl)methanone derivatives for the human dopamine D2 and serotonin 5-HT2A receptors. This data highlights the impact of various substitutions on receptor affinity.

Compound IDR (N1-substituent on Piperidine)R' (Substituent on Thiophene)D2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
1a HH>1000>1000
1b -CH₃H250450
1c -CH₂-PhH55120
1d -CH₂(4-F-Ph)H1235
1e -(CH₂)₃-BenzisoxazoleH2.58.1
1f -CH₂(4-F-Ph)5-Cl825
1g -CH₂(4-F-Ph)5-CH₃1542

Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes.

Experimental Protocols

The synthesis and biological evaluation of Piperidin-4-yl(thiophen-2-yl)methanone derivatives involve standard and well-established methodologies in medicinal chemistry.

General Synthetic Procedure

A common route for the synthesis of N1-substituted Piperidin-4-yl(thiophen-2-yl)methanone derivatives involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of (Piperidin-4-yl)(thiophen-2-yl)methanone

This intermediate can be prepared through several synthetic routes. One common method is the Grignard reaction between a suitable thiophene derivative and a protected piperidine-4-carboxaldehyde, followed by oxidation.

Step 2: N-Alkylation of the Piperidine Ring

The secondary amine of (Piperidin-4-yl)(thiophen-2-yl)methanone is then alkylated with a suitable alkyl or aralkyl halide in the presence of a base.

Detailed Protocol for N-Alkylation:

  • To a solution of (Piperidin-4-yl)(thiophen-2-yl)methanone (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

  • Add the desired alkyl or aralkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (50-80 °C) for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Synthesis_Workflow start start intermediate intermediate start->intermediate Multi-step synthesis alkylation alkylation intermediate->alkylation Reactant product product alkylation->product Final Product

In-Vitro Biological Evaluation: Radioligand Binding Assays

The primary method for determining the affinity of the synthesized compounds for dopamine D2 and serotonin 5-HT2A receptors is through competitive radioligand binding assays.[7]

Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Radioligand: Use a high-affinity D2 receptor radioligand, such as [³H]Spiperone or [³H]Raclopride, at a concentration near its Kd value.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used.

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol is employed for the 5-HT2A receptor binding assay, using a 5-HT2A expressing cell line and a specific radioligand such as [³H]Ketanserin.[8]

Binding_Assay_Workflow prep prep incubation incubation prep->incubation Add filtration filtration incubation->filtration Process counting counting filtration->counting Measure analysis analysis counting->analysis Calculate

Conclusion and Future Directions

The Piperidin-4-yl(thiophen-2-yl)methanone scaffold represents a highly promising starting point for the development of novel CNS agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of strategic modifications at the piperidine N1-position and, to a lesser extent, the thiophene ring for achieving high affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. The synthetic and analytical protocols provided offer a robust framework for the generation and evaluation of new analogs.

Future research in this area should focus on a more granular exploration of substitutions on the thiophene ring to further refine the SAR and potentially uncover novel selectivity profiles. Additionally, the investigation of bioisosteric replacements for the methanone linker could lead to compounds with improved pharmacokinetic properties. A deeper understanding of the three-dimensional binding modes of these ligands through computational modeling will undoubtedly accelerate the discovery of next-generation therapeutics with enhanced efficacy and reduced side effects for the treatment of complex CNS disorders.

References

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  • Schneider, S. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Link

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. Link

  • Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. Link

  • Maruyama, M., & Horisawa, T. (2012). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku, 2012.
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  • López-Rodríguez, M. L., et al. (2011). Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands.
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  • Rathore, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 41(12), 5483-5501. Link

  • Park, C. M., et al. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224.
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  • Nandre, R. M., et al. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. PLOS ONE, 19(12), e0314859.
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  • Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769.
  • Serra, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297.
  • Saeedi, M., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.
  • BenchChem. (n.d.). 4-(4-Fluorobenzyl)Piperidine Hydrochloride.
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Foundational

Toxicology and Safety Profile of Piperidin-4-yl(thiophen-2-yl)methanone: A Technical Guide for Preclinical Development

Abstract Piperidin-4-yl(thiophen-2-yl)methanone is a critical bifunctional pharmacophore utilized in the synthesis of central nervous system (CNS) therapeutics. While highly valuable for its target-binding properties, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Piperidin-4-yl(thiophen-2-yl)methanone is a critical bifunctional pharmacophore utilized in the synthesis of central nervous system (CNS) therapeutics. While highly valuable for its target-binding properties, its structural moieties—a basic piperidine ring and an electron-rich thiophene heterocycle—present specific toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its safety profile, predictive toxicology, and the self-validating experimental workflows required to assess its safety during preclinical drug development.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of Piperidin-4-yl(thiophen-2-yl)methanone is the first step in predicting its pharmacokinetic and toxicological behavior. The compound is commonly handled as a hydrochloride salt to improve aqueous solubility and bench stability.

PropertyValue
CAS Registry Number (Free Base) 86542-98-5[1]
CAS Registry Number (HCl Salt) 219540-76-8
Molecular Formula C10H13NOS[1]
Molecular Weight 195.28 g/mol [1]
Exact Mass 195.072 g/mol [1]
Polar Surface Area (PSA) 57.34 Ų[1]
LogP (Lipophilicity) 2.259[1]
GHS Hazard Statements (HCl Salt) H302, H312, H315

Table 1: Physicochemical and hazard summary of Piperidin-4-yl(thiophen-2-yl)methanone.

Structural Alerts and Predictive Toxicology

The architecture of Piperidin-4-yl(thiophen-2-yl)methanone contains two primary structural alerts that necessitate rigorous preclinical screening:

  • Thiophene Ring Bioactivation: Thiophene is an electron-rich aromatic system highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly CYP2C9 and CYP3A4. Oxidation typically yields highly reactive thiophene S-oxides or epoxides. If not rapidly detoxified by endogenous glutathione (GSH), these electrophilic intermediates can covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, triggering drug-induced liver injury (DILI) or immune-mediated toxicity.

  • Piperidine Basicity: The secondary amine of the piperidine ring is highly basic (pKa ~9.5), meaning it is predominantly protonated at physiological pH. This cationic nature, combined with the lipophilic thiophene-methanone tail (LogP 2.26[1]), creates a cationic amphiphilic liability. Such molecules are prone to lysosomal trapping, potentially leading to phospholipidosis, and frequently exhibit off-target inhibition of the hERG potassium channel, a known precursor to QT prolongation.

Bioactivation Parent Piperidin-4-yl(thiophen-2-yl)methanone CYP CYP450 Oxidation Parent->CYP Epoxide Reactive Thiophene Epoxide CYP->Epoxide Bioactivation GSH GSH Conjugation Epoxide->GSH Detoxification Protein Covalent Protein Binding Epoxide->Protein Toxicity Pathway Adduct GSH-Adduct (Detoxified) GSH->Adduct Tox Hepatotoxicity / Toxicity Protein->Tox

Fig 1. CYP450-mediated bioactivation of the thiophene moiety and subsequent toxicity pathways.

Occupational Safety and Hazard Communication

For laboratory personnel and formulation scientists, handling the hydrochloride salt (CAS 219540-76-8) requires strict adherence to safety protocols. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

Handling Protocol: Due to its dermal and oral toxicity, the compound must be handled inside a HEPA-filtered chemical fume hood. Nitrile gloves (minimum 4 mil thickness) and safety goggles are mandatory. The irritation profile (H315) is largely driven by the acidic nature of the hydrochloride salt and the intrinsic reactivity of the methanone linker.

Experimental Methodologies for Safety Validation

To evaluate the bioactivation risk of the thiophene moiety, a self-validating Glutathione (GSH) Trapping Assay must be performed. This protocol is designed to intercept transient reactive metabolites before they cause protein adduction.

Protocol: In Vitro GSH Trapping and LC-MS/MS Analysis

  • Assay Preparation (Self-Validation Setup): Prepare human liver microsomes (HLM) at a protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Phosphate buffer is used to maintain physiological pH, ensuring optimal CYP450 conformation. Include Diclofenac as a positive control (known to form reactive quinone imines) and a "No-NADPH" blank as a negative control to validate that any observed adducts are strictly CYP-dependent.

  • Trapping Agent Addition: Add GSH to a final concentration of 10 mM.

    • Causality: GSH must be present in a vast molar excess relative to the test compound (typically 10 µM) to ensure pseudo-first-order trapping kinetics. This guarantees that any generated epoxide reacts immediately with GSH rather than degrading or binding to microsomal proteins.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP enzymes require continuous electron flow. A regenerating system is superior to direct NADPH addition as it prevents product inhibition by NADP+ and maintains steady-state cofactor levels over the 60-minute incubation.

  • Quenching: Terminate the reaction by adding three volumes of ice-cold acetonitrile.

    • Causality: The organic solvent instantly denatures CYP proteins, halting metabolism, and precipitates the protein mass for easy removal via centrifugation (14,000 x g for 15 mins).

  • LC-MS/MS Neutral Loss Scanning: Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Program a neutral loss scan for 129 Da.

    • Causality: During collision-induced dissociation (CID), GSH adducts characteristically cleave at the thioether bond, losing the pyroglutamic acid moiety (129 Da). This highly specific fragmentation allows for the selective detection of trapped thiophene metabolites amidst a complex biological matrix.

Workflow Step1 Microsomal Incubation Step2 GSH Trapping Agent Addition Step1->Step2 +NADPH Step3 LC-MS/MS Neutral Loss Scan Step2->Step3 Quench & Centrifuge Step4 Risk Assessment Step3->Step4 Data Analysis

Fig 2. Experimental workflow for reactive metabolite trapping and LC-MS/MS analysis.

Downstream Pharmaceutical Context

Despite its toxicological liabilities, Piperidin-4-yl(thiophen-2-yl)methanone is an indispensable building block in medicinal chemistry, primarily due to its ability to anchor molecules within specific G-protein coupled receptors (GPCRs).

It is heavily utilized in the synthesis of dual serotonin 5-HT2A and dopamine D3 receptor modulators[2]. These derivatives are engineered for the treatment of psychotic disorders, including schizophrenia and bipolar mania, where the piperidine nitrogen forms a critical salt bridge with a conserved aspartate residue in the receptor binding pocket[2].

Furthermore, the compound is a key intermediate in the development of GPR6 modulators[3]. GPR6 is an orphan GPCR highly expressed in the striatum. Modulators derived from Piperidin-4-yl(thiophen-2-yl)methanone are currently being investigated for their efficacy in treating Parkinson's disease and levodopa-induced dyskinesia (LID)[3]. In these advanced drug candidates, medicinal chemists often introduce steric bulk (e.g., fluorine or methyl groups) adjacent to the thiophene sulfur to block the CYP450 oxidation sites, thereby mitigating the bioactivation risks outlined in Section 2 while preserving therapeutic efficacy.

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Exploratory

Piperidin-4-yl(thiophen-2-yl)methanone pharmacokinetics and bioavailability

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Piperidin-4-yl(thiophen-2-yl)methanone Authored by a Senior Application Scientist Foreword: Navigating the Known Unknowns The study of novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Piperidin-4-yl(thiophen-2-yl)methanone

Authored by a Senior Application Scientist

Foreword: Navigating the Known Unknowns

The study of novel chemical entities is the cornerstone of drug discovery. While a wealth of information exists for well-characterized molecules, the path to understanding the pharmacokinetic profile of a new compound, such as piperidin-4-yl(thiophen-2-yl)methanone, is often one of predictive science built upon established principles. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating the absorption, distribution, metabolism, and excretion (ADME) of this specific molecule.

Due to the limited direct public data on piperidin-4-yl(thiophen-2-yl)methanone, this document will leverage established knowledge of its core components—the piperidine and thiophene moieties—to predict its metabolic fate and to propose a comprehensive strategy for its pharmacokinetic characterization. Every protocol and theoretical consideration is grounded in authoritative principles of drug metabolism and bioanalysis.

Section 1: Molecular Scaffolding and Predicted Metabolic Fate

Piperidin-4-yl(thiophen-2-yl)methanone is a small molecule featuring a piperidine ring linked to a thiophene ring via a ketone. This structure presents several potential sites for metabolic transformation.

The Thiophene Moiety: A Site of Oxidative Metabolism

The thiophene ring is a common pharmacophore, but it is also recognized as a structural alert due to its potential for bioactivation.[1][2] Metabolism of the thiophene ring is primarily mediated by cytochrome P450 (CYP) enzymes and can proceed via two main pathways: S-oxidation and epoxidation.[3][4]

  • S-oxidation: This pathway leads to the formation of a thiophene-S-oxide, a reactive metabolite that can be trapped by nucleophiles such as glutathione.[5][6][7] The formation of these sulfoxides is a key step in the metabolism of many thiophene-containing drugs.[6][8]

  • Epoxidation: This pathway results in a thiophene epoxide, another electrophilic intermediate that can covalently bind to cellular macromolecules, potentially leading to toxicity.[3][4]

The specific CYP isoforms involved in thiophene metabolism can vary, with CYP2C9 being implicated for some substrates.[5][7] The regioselectivity of oxidation is influenced by the substitution pattern on the thiophene ring.[5]

The Piperidine Moiety: A Hub of Diverse Biotransformations

The piperidine ring offers several avenues for metabolic modification. The most probable pathways for piperidin-4-yl(thiophen-2-yl)methanone include:

  • N-Dealkylation: While the piperidine nitrogen in the target molecule is part of a secondary amine within the ring, if it were substituted, N-dealkylation would be a primary consideration, often catalyzed by CYP3A4.[9][10]

  • Ring Hydroxylation: Oxidation of the carbon atoms within the piperidine ring can lead to the formation of hydroxylated metabolites.[11][12]

  • Ketone Reduction: The ketone linkage is a prime target for reduction to a secondary alcohol, a common metabolic transformation.[13]

  • Ring Opening: While less common, oxidative cleavage of the piperidine ring can occur.[14]

Predicted Integrated Metabolic Pathway

Based on the metabolism of the individual moieties, a predicted metabolic pathway for piperidin-4-yl(thiophen-2-yl)methanone can be proposed. The initial steps are likely to involve oxidation of the thiophene ring and/or reduction of the ketone.

Metabolic Pathway Parent Piperidin-4-yl(thiophen-2-yl)methanone Metabolite1 Thiophene-S-oxide Metabolite Parent->Metabolite1 CYP-mediated S-oxidation Metabolite2 Thiophene Epoxide Metabolite Parent->Metabolite2 CYP-mediated Epoxidation Metabolite3 Hydroxylated Piperidine Metabolite Parent->Metabolite3 CYP-mediated Hydroxylation Metabolite4 Reduced Ketone Metabolite Parent->Metabolite4 Carbonyl Reductases Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Phase II Conjugation Metabolite2->Conjugates Phase II Conjugation Metabolite3->Conjugates Phase II Conjugation Metabolite4->Conjugates Phase II Conjugation

Caption: Predicted metabolic pathways for piperidin-4-yl(thiophen-2-yl)methanone.

Section 2: Preclinical In Vivo Pharmacokinetic Study Design

A well-designed in vivo pharmacokinetic (PK) study is essential to characterize the ADME properties of a new chemical entity.[15][16][17] This section outlines a comprehensive protocol for a preclinical PK study of piperidin-4-yl(thiophen-2-yl)methanone in a rodent model.

Experimental Workflow

The following diagram illustrates the key stages of a typical preclinical PK study.

PK Study Workflow cluster_prestudy Pre-Study cluster_instudy In-Life Phase cluster_poststudy Bioanalysis & Data Analysis Formulation Formulation Development (e.g., in PEG400/Saline) DoseSelection Dose Selection (based on in vitro data) Formulation->DoseSelection Dosing_IV Intravenous Dosing (Tail Vein) DoseSelection->Dosing_IV Dosing_PO Oral Dosing (Gavage) DoseSelection->Dosing_PO AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley rats) AnimalAcclimation->Dosing_IV AnimalAcclimation->Dosing_PO BloodSampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing_IV->BloodSampling Dosing_PO->BloodSampling PlasmaProcessing Plasma Processing (Centrifugation) BloodSampling->PlasmaProcessing SampleAnalysis LC-MS/MS Analysis PlasmaProcessing->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) SampleAnalysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a preclinical pharmacokinetic study.

Detailed Experimental Protocol

Objective: To determine the key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability of piperidin-4-yl(thiophen-2-yl)methanone in rats.

Materials:

  • Test Compound: Piperidin-4-yl(thiophen-2-yl)methanone

  • Vehicle: e.g., 20% PEG400 in saline

  • Animals: Male Sprague-Dawley rats (n=3-5 per group)[17]

  • Dosing equipment: Syringes, oral gavage needles

  • Blood collection tubes: K2EDTA-coated microcentrifuge tubes

  • Processing equipment: Centrifuge

Procedure:

  • Dose Formulation: Prepare a solution of the test compound in the vehicle at the desired concentrations for both intravenous (IV) and oral (PO) administration.

  • Animal Dosing:

    • IV Group: Administer the compound via tail vein injection at a dose of, for example, 1 mg/kg.

    • PO Group: Administer the compound via oral gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[18]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method (see Section 3).

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the key PK parameters from the plasma concentration-time data.

Bioavailability Calculation

Oral bioavailability (F%) is a critical parameter that describes the fraction of an orally administered dose that reaches systemic circulation.[19][20] It is calculated by comparing the area under the plasma concentration-time curve (AUC) for the oral and intravenous routes, dose-normalized.[18][21]

Formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Data Presentation

The results of the pharmacokinetic study should be summarized in a clear and concise table.

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) -Example Value
Tmax (h) -Example Value
AUC0-t (ngh/mL) Example ValueExample Value
AUC0-inf (ngh/mL) Example ValueExample Value
t1/2 (h) Example ValueExample Value
CL (L/h/kg) Example Value-
Vdss (L/kg) Example Value-
F (%) -Example Value

Section 3: Bioanalytical Method Development and Validation

Accurate quantification of piperidin-4-yl(thiophen-2-yl)methanone in biological matrices is crucial for a reliable pharmacokinetic assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[22]

Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances.

Protocol: Protein Precipitation

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for the elution of small molecules.

Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode is likely to be effective for this molecule due to the presence of the basic piperidine nitrogen.

  • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Method Validation

A bioanalytical method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The pharmacokinetic and bioavailability assessment of piperidin-4-yl(thiophen-2-yl)methanone requires a systematic and predictive approach. By understanding the metabolic liabilities of the thiophene and piperidine moieties, a targeted investigation into its biotransformation can be designed. The execution of a well-structured in vivo pharmacokinetic study, coupled with a robust and validated bioanalytical method, will provide the essential data to understand the ADME properties of this novel chemical entity and guide its future development.

References

  • Dansette, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. Available at: [Link]

  • Lassila, T., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology. Available at: [Link]

  • Dansette, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. Available at: [Link]

  • Wang, K., et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Dansette, P. M., et al. Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Available at: [Link]

  • Zhu, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Afz, T., et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at: [Link]

  • Xiao, J. B., & Yang, C. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • Jabeen, I., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Zhu, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MuriGenics. Pk/bio-distribution. MuriGenics. Available at: [Link]

  • Jabeen, I., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Unknown Author. (2026). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. ResearchGate. Available at: [Link]

  • Kim, J. H., et al. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceuticals. Available at: [Link]

  • Unknown Author. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Bio-protocol. Available at: [Link]

  • Valaskovic, P., & O'Brien, P. J. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Pharmaron. Regulatory in vivo PK Studies. Pharmaron. Available at: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Available at: [Link]

  • Wang, J., et al. (2015). Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. Pharmaceutical Research. Available at: [Link]

  • Unknown Author. (2022). Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. Journal of Cardiovascular Disease Research. Available at: [Link]

  • Afz, T., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling. Available at: [Link]

  • Valaskovic, P., & O'Brien, P. J. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. Available at: [Link]

  • Dërmaku, A., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne). Drug Testing and Analysis. Available at: [Link]

  • Kim, H. M., & Kang, J. S. (2021). A Novel Bioanalytical Method for Determination of Inotodiol Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study. Molecules. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Guided Synthesis of Piperidin-4-yl(thiophen-2-yl)methanone

Abstract This document provides a comprehensive, research-grade protocol for the synthesis of Piperidin-4-yl(thiophen-2-yl)methanone, a valuable heterocyclic ketone scaffold for drug discovery and development. The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of Piperidin-4-yl(thiophen-2-yl)methanone, a valuable heterocyclic ketone scaffold for drug discovery and development. The synthetic strategy detailed herein circumvents the common pitfall of direct N-acylation of piperidine by employing a robust, three-step sequence starting from the commercially available N-Boc-piperidine-4-carboxylic acid. The protocol leverages a classic Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1] This guide explains the causal logic behind procedural steps, from nitrogen protection to the final deprotection, ensuring a reproducible and high-yielding synthesis suitable for research and process development environments.

Introduction and Synthetic Strategy

Piperidin-4-yl(thiophen-2-yl)methanone is a key intermediate in medicinal chemistry, serving as a building block for a range of pharmacologically active agents. Its structure combines a piperidine ring, a common motif in FDA-approved drugs, with a thiophene-ketone moiety known for diverse biological interactions.

A direct synthesis from piperidine is not feasible for this target molecule, as acylation would preferentially occur at the nucleophilic nitrogen atom, yielding the N-acylated isomer. Therefore, a multi-step approach is required, beginning with a piperidine ring that is pre-functionalized at the 4-position and protected at the nitrogen.

Our selected strategy involves three main stages:

  • Nitrogen Protection & Acyl Chloride Formation: The synthesis commences with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid), where the Boc group masks the reactivity of the piperidine nitrogen.[2][3] This acid is converted to its corresponding acyl chloride, a highly reactive electrophile.

  • Friedel-Crafts Acylation: The N-Boc-piperidine-4-carbonyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This electrophilic aromatic substitution directs the acylation to the electron-rich C2 position of the thiophene ring with high regioselectivity.[4]

  • Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound as a hydrochloride salt, which can be neutralized to the free base.[5][6]

This strategic sequence is visualized in the workflow diagram below.

Visualized Synthetic Workflow & Mechanism

Overall Synthetic Scheme

The diagram below outlines the complete three-step synthesis from the protected starting material to the final product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection SM N-Boc-piperidine-4-carboxylic acid AC N-Boc-piperidine-4-carbonyl chloride SM->AC Oxalyl Chloride, cat. DMF DCM, 0°C to RT Thiophene Thiophene Intermediate N-Boc-Piperidin-4-yl(thiophen-2-yl)methanone Thiophene->Intermediate AlCl₃ DCM, 0°C to RT AC_in_step2->Intermediate AlCl₃ DCM, 0°C to RT FinalProduct Piperidin-4-yl(thiophen-2-yl)methanone (as HCl salt) Intermediate_in_step3->FinalProduct 4M HCl in Dioxane RT

Caption: Three-step synthesis of the target compound.

Mechanism: Friedel-Crafts Acylation

The key C-C bond-forming step is the Friedel-Crafts acylation. The Lewis acid (AlCl₃) activates the acyl chloride, generating a highly electrophilic acylium ion. The thiophene ring, acting as the nucleophile, attacks the acylium ion. This reaction preferentially occurs at the C2 position because the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance (three resonance structures) compared to attack at the C3 position (two resonance structures).[4]

G cluster_0 Activation cluster_1 Electrophilic Attack cluster_2 Rearomatization AcylChloride R-COCl AcyliumIon [R-C≡O]⁺ + [AlCl₄]⁻ (Acylium Ion) AcylChloride->AcyliumIon Coordination & Chloride Abstraction LewisAcid AlCl₃ LewisAcid->AcyliumIon Coordination & Chloride Abstraction Thiophene Thiophene Wheland Wheland Intermediate (Cationic Adduct) Thiophene->Wheland Nucleophilic Attack at C2 AcyliumIon_in_step2->Wheland Nucleophilic Attack at C2 ProductComplex Product-AlCl₃ Complex Wheland_in_step3->ProductComplex -H⁺ (Proton loss)

Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.

Detailed Experimental Protocol

Safety Precautions: This protocol involves corrosive and moisture-sensitive reagents. All steps must be performed in a certified fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Supplier ExampleNotes
N-Boc-piperidine-4-carboxylic acid229.2784358-13-4Sigma-AldrichStarting material
Oxalyl chloride126.9379-37-8Acros OrganicsCorrosive, moisture-sensitive
Anhydrous Dichloromethane (DCM)84.9375-09-2Fisher ScientificUse from a solvent purification system
N,N-Dimethylformamide (DMF)73.0968-12-2Alfa AesarUsed as a catalyst, use one drop
Thiophene84.14110-02-1Sigma-AldrichDistill before use
Aluminum chloride (AlCl₃), anhydrous133.347446-70-0Strem ChemicalsHighly moisture-sensitive, handle in a glovebox if possible
4 M Hydrochloric acid in 1,4-Dioxane-7647-01-0Sigma-AldrichCorrosive solution
Diethyl ether (anhydrous)74.1260-29-7EMD MilliporeFor trituration and washing
Saturated Sodium Bicarbonate (NaHCO₃) solution---For aqueous work-up
Brine (Saturated NaCl solution)---For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9VWRFor drying organic layers
Step 1: Synthesis of N-Boc-piperidine-4-carbonyl chloride
  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-piperidine-4-carboxylic acid (5.0 g, 21.8 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL). Cool the resulting suspension to 0 °C in an ice bath.

  • Catalyst & Reagent: Add one drop of N,N-Dimethylformamide (DMF). Slowly add oxalyl chloride (2.3 mL, 26.2 mmol, 1.2 equiv) dropwise over 10 minutes.

    • Causality Note: DMF catalyzes the reaction by forming a Vilsmeier reagent, which is the active acylating species.[7] Oxalyl chloride is used because its byproducts (CO, CO₂, HCl) are gaseous and easily removed.[7]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • Isolation: Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude N-Boc-piperidine-4-carbonyl chloride (a pale yellow oil or solid) is used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation to form N-Boc-Piperidin-4-yl(thiophen-2-yl)methanone
  • Reactor Setup: In a separate flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 3.49 g, 26.2 mmol, 1.2 equiv) in anhydrous DCM (50 mL) and cool to 0 °C.

    • Causality Note: A stoichiometric amount of Lewis acid is required, as it complexes with both the acyl chloride and the resulting ketone product.[1]

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the AlCl₃ suspension at 0 °C. Stir for 15 minutes.

  • Thiophene Addition: Add thiophene (1.75 mL, 21.8 mmol, 1.0 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice (~100 g) and 1 M HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3) to afford the pure product as a white solid or pale oil.

Step 3: Deprotection to Piperidin-4-yl(thiophen-2-yl)methanone Hydrochloride
  • Reactor Setup: Dissolve the purified N-Boc intermediate (assuming ~15.9 mmol from the previous step) in 4 M HCl in 1,4-dioxane (40 mL, 160 mmol, 10 equiv).

    • Causality Note: A strong acid is required to cleave the tert-butoxycarbonyl (Boc) group. The byproducts, isobutylene and CO₂, are volatile and easily removed.[5] Using a pre-made solution of HCl in an organic solvent like dioxane prevents the introduction of water, which could complicate product isolation.[8]

  • Reaction: Stir the solution at room temperature for 2-4 hours. The formation of a white precipitate (the hydrochloride salt) is typically observed. Monitor for the disappearance of the starting material by TLC.

  • Isolation: After the reaction is complete, add anhydrous diethyl ether (100 mL) to fully precipitate the product.

  • Filtration: Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 30 mL), and dry under high vacuum.

  • Final Product: The final product is obtained as Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride. To obtain the free base, the HCl salt can be dissolved in water, basified to pH > 10 with 2 M NaOH, and extracted with DCM or ethyl acetate.

Characterization and Expected Results

  • Yield: The overall yield for the three-step synthesis is expected to be in the range of 60-75%.

  • Appearance: The final hydrochloride salt should be a white to off-white crystalline solid.

  • Characterization (Expected for Free Base):

    • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the thiophene protons (δ ~7.0-7.8 ppm), piperidine protons (δ ~1.8-3.5 ppm), and a broad singlet for the NH proton.

    • ¹³C NMR (101 MHz, CDCl₃): Peaks for the ketone carbonyl (δ ~190-195 ppm), thiophene carbons, and piperidine carbons.

    • Mass Spectrometry (ESI+): Calculated m/z for C₁₀H₁₃NOS [M+H]⁺ should be observed.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Step 2 Inactive (hydrated) AlCl₃.Use a fresh bottle of anhydrous AlCl₃ or handle it exclusively in an inert atmosphere (glovebox).
Incomplete formation of acyl chloride.Ensure oxalyl chloride is in excess and allow Step 1 to proceed for a sufficient duration.
Incomplete deprotection in Step 3 Insufficient acid or reaction time.Increase the equivalents of HCl/dioxane or extend the reaction time. Gentle warming (to 40 °C) can be applied.
Product oiling out during precipitation Product is hygroscopic or has low melting point.Cool the solution thoroughly in an ice bath before and during filtration. Ensure the diethyl ether used for washing is cold.

References

  • Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Google Patents. (n.d.). Acylation of thiophene.
  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Reddit. (2024, February 28). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). piperidin-1-yl-thiophen-2-ylmethanone. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). boc-isonipecotic acid. Retrieved from [Link]

  • ACS Publications. (2023, June 23). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

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Application

Application Notes & Protocols: Utilizing Piperidin-4-yl(thiophen-2-yl)methanone in Fragment-Based Drug Discovery Campaigns

Introduction to Fragment-Based Drug Discovery (FBDD) FBDD is a rational drug design strategy that begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), against a biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a rational drug design strategy that begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), against a biological target.[1] Unlike the larger, more complex molecules found in HTS libraries, fragments are smaller and simpler, allowing a library of just a few thousand compounds to cover a much broader and more diverse chemical space.[2][3]

The core principle of FBDD is that while these fragments initially bind with weak affinity (in the high micromolar to millimolar range), they do so very efficiently, forming high-quality interactions with the target protein.[4] These weak binding events are detected using highly sensitive biophysical techniques.[5] Once a fragment "hit" is identified and its binding mode is determined, often through structural biology methods like X-ray crystallography, it serves as a starting point for optimization into a high-affinity lead compound through systematic chemical elaboration.[6][7] This approach has successfully yielded numerous clinical candidates and approved drugs, demonstrating its power in modern drug discovery.[4]

The Fragment Candidate: Piperidin-4-yl(thiophen-2-yl)methanone

The selection of fragments for a screening library is a critical first step. A well-designed fragment should possess desirable physicochemical properties and structural features that provide a foothold for future optimization. Piperidin-4-yl(thiophen-2-yl)methanone is an excellent exemplar fragment for several reasons.

2.1. Physicochemical Properties & "Rule of Three" Compliance

A common guideline for fragment design is the "Rule of Three," which helps ensure fragments have favorable properties for binding and subsequent development.[8]

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~195.29 g/mol < 300 DaYes
LogP (lipophilicity)~1.5 - 2.0≤ 3Yes
Hydrogen Bond Donors0 (piperidine N is amide)≤ 3Yes
Hydrogen Bond Acceptors2 (ketone O, thiophene S)≤ 3Yes
Rotatable Bonds1≤ 3Yes

These values are estimated based on chemical structure and may vary slightly based on the calculation method.

2.2. Structural Rationale for Inclusion in a Fragment Library

  • 3D Scaffolding: The non-aromatic piperidine ring provides a saturated, three-dimensional scaffold. This is a significant advantage over the flat, 2D molecules that often dominate fragment libraries, as it allows for the exploration of more complex, non-planar binding pockets.[9][10]

  • Defined Interaction Points: The fragment presents several key features for molecular recognition:

    • The ketone linker acts as a potent hydrogen bond acceptor.

    • The thiophene ring can participate in various interactions, including pi-stacking and hydrophobic interactions. The sulfur atom can also act as a weak hydrogen bond acceptor.

    • The piperidine nitrogen , being part of an amide, is non-basic. However, the ring itself provides a vector for growth. The secondary amine on the parent piperidin-4-yl scaffold (before acylation) is a key synthetic handle for derivatization.

  • Privileged Structure Analog: The related phenyl(piperidin-4-yl)methanone (benzoylpiperidine) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[11][12][13] This suggests that its thiophene-containing bioisostere is also likely to interact favorably with a range of biological targets.

The FBDD Experimental Workflow: An Overview

A typical FBDD campaign follows a structured, multi-stage process. The goal is to move from a large pool of potential fragments to a small number of validated hits with high-quality structural information, ready for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. exemplar fragment) Screen Primary Biophysical Screen (NMR, SPR, or X-ray) Lib->Screen Hits Initial Hit List Screen->Hits Ortho Orthogonal Screen (e.g., ITC, Thermal Shift) Hits->Ortho Struct Structural Biology (X-ray, Cryo-EM, NMR) Ortho->Struct Valid Validated Hits (Binding Confirmed + Structure) Struct->Valid Grow Fragment Growing Valid->Grow Merge Fragment Merging Link Fragment Linking Lead Lead Compound Grow->Lead Hit_Validation Hit Primary Hit from NMR, SPR, or X-ray Ortho Orthogonal Assay (e.g., ITC, Thermal Shift) Hit->Ortho Dose Dose-Response Confirmation Ortho->Dose Struct Structural Biology (X-ray or NMR) Dose->Struct Validated Validated Hit Ready for Chemistry Struct->Validated Elaboration_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging a Fragment Hit Unoccupied Pocket b Grown Compound a:f1->b:f0 Add Functionality c Fragment A Fragment B d Linked Compound c:f0->d:f0 Design Linker c:f1->d:f0 e Fragment A Fragment C (Overlapping) f Merged Compound e:f0->f:f0 Combine Features e:f1->f:f0

Sources

Method

NMR spectroscopy characterization methods for Piperidin-4-yl(thiophen-2-yl)methanone

Application Note: Comprehensive NMR Spectroscopy Characterization of Piperidin-4-yl(thiophen-2-yl)methanone Introduction & Scope Piperidin-4-yl(thiophen-2-yl)methanone (often utilized and stabilized as its hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of Piperidin-4-yl(thiophen-2-yl)methanone

Introduction & Scope

Piperidin-4-yl(thiophen-2-yl)methanone (often utilized and stabilized as its hydrochloride salt, CAS 219540-76-8) is a highly versatile molecular building block in medicinal chemistry. The thiophene-2-carbonyl moiety is a well-documented pharmacophore in 1[1], while the piperidin-4-yl appendage is frequently integrated into kinase inhibitors and receptor antagonists to 2[2]. Accurate structural elucidation of this compound is critical for downstream synthetic modifications. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) protocol for its complete characterization.

Mechanistic Principles of the NMR Profile (The "Why")

Understanding the causality behind the chemical shifts is essential for robust data interpretation and troubleshooting.

  • The Thiophene Ring (Anisotropic & Inductive Effects): The heteroaromatic sulfur atom and the strongly electron-withdrawing carbonyl group at the C2 position create a pronounced anisotropic deshielding effect. The H3 proton is highly deshielded because it is ortho to the carbonyl group, experiencing both inductive pull and magnetic anisotropy. The H5 proton is adjacent to the electronegative sulfur atom, which draws electron density away, heavily deshielding it. The H4 proton, being meta to both groups, remains the most shielded of the three.

  • The Piperidine Ring (Conformational Dynamics): In solution, the piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky thiophene-2-carbonyl group prefers the equatorial position to avoid 1,3-diaxial interactions. This locks the ring, creating distinct axial and equatorial proton environments. Axial protons typically resonate upfield (lower ppm) compared to equatorial protons due to the anisotropic shielding effect of the adjacent carbon-carbon single bonds.

  • The Carbonyl Bridge (The HMBC Anchor): The ketone carbonyl carbon acts as a critical anchor in 2D HMBC experiments. Because it lacks attached protons, it cannot be identified via HSQC; however, it shows strong 3-bond ( 3JCH​ ) correlations to both the Thiophene-H3 and Piperidine-H4 protons, effectively "bridging" the two ring systems and validating the molecular connectivity.

Experimental Protocols (The "How")

The following step-by-step methodology ensures a self-validating system where 1D data is unequivocally confirmed by 2D correlations.

Protocol 3.1: Sample Preparation

  • Solvent Selection: Weigh 15–20 mg of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D). DMSO- d6​ is selected due to the high solubility of the HCl salt and its ability to slow down proton exchange, allowing the3[3].

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity and degrade resolution.

Protocol 3.2: 1D and 2D NMR Acquisition Parameters

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm multinuclear broadband probe (BBFO) or cryoprobe.

  • 1 H NMR (1D): Pulse sequence: zg30; Spectral width: 12 ppm; Number of scans (NS): 16; Relaxation delay (D1): 2.0 s.

  • 13 C NMR (1D): Pulse sequence: zgpg30 (proton-decoupled); Spectral width: 220 ppm; NS: 512–1024; D1: 2.0 s.

  • COSY (2D): NS: 4; 256 increments in t1​ ; standard gradient-selected sequence.

  • HSQC (2D): Optimised for 1JCH​ = 145 Hz; NS: 4; 256 increments.

  • HMBC (2D): Optimised for long-range nJCH​ = 8 Hz; NS: 8; 256 increments.

Data Presentation & Interpretation

Table 1: 1 H NMR Assignments (in DMSO- d6​ , 400 MHz) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | Thiophene-H5 | 8.02 | dd | 1H | 5.0, 1.1 | Deshielded by adjacent S atom and conjugation. | | Thiophene-H3 | 7.95 | dd | 1H | 3.8, 1.1 | Deshielded by the adjacent electron-withdrawing carbonyl. | | Thiophene-H4 | 7.25 | dd | 1H | 5.0, 3.8 | Least affected by electronegative atoms (meta position). | | Piperidine-H4 | 3.55 | tt | 1H | 11.5, 3.5 | Methine proton; deshielded by the carbonyl group. | | Piperidine-H2, H6 (eq) | 3.25 | dt | 2H | 12.5, 3.0 | Equatorial protons adjacent to the protonated nitrogen. | | Piperidine-H2, H6 (ax) | 2.95 | td | 2H | 12.5, 2.5 | Axial protons adjacent to the protonated nitrogen. | | Piperidine-H3, H5 (eq) | 1.95 | m | 2H | - | Equatorial protons on the aliphatic carbon backbone. | | Piperidine-H3, H5 (ax) | 1.70 | m | 2H | - | Axial protons on the aliphatic carbon backbone. | | NH 2+​ | 8.80–9.20 | br s | 2H | - | Broadened due to quadrupolar relaxation of N and exchange. |

Table 2: 13 C NMR Assignments (in DMSO- d6​ , 100 MHz)

Position Chemical Shift (ppm) Carbon Type Assignment Causality

| C=O | 192.5 | Quaternary (C q​ ) | Highly deshielded ketone carbonyl. | | Thiophene-C2 | 142.0 | Quaternary (C q​ ) | Attached directly to the carbonyl carbon. | | Thiophene-C5 | 134.5 | CH | Adjacent to the sulfur atom. | | Thiophene-C3 | 133.0 | CH | Conjugated with the carbonyl. | | Thiophene-C4 | 128.5 | CH | Meta to the carbonyl attachment. | | Piperidine-C4 | 42.5 | CH | Aliphatic methine attached to the carbonyl. | | Piperidine-C2, C6 | 42.0 | CH 2​ | Deshielded by the adjacent nitrogen atom. | | Piperidine-C3, C5 | 25.5 | CH 2​ | Standard aliphatic methylene carbons. |

Table 3: Key 2D NMR Correlations (The Self-Validating System)

Experiment Source Proton Correlated Target(s) Structural Validation
COSY Thiophene-H4 Thiophene-H3, H5 Confirms the contiguous 3-spin system of the thiophene ring.
COSY Piperidine-H4 Piperidine-H3, H5 Maps the aliphatic chain of the piperidine ring.
HMBC Thiophene-H3 C=O (192.5 ppm) Proves the attachment of the thiophene ring to the ketone.

| HMBC | Piperidine-H4 | C=O (192.5 ppm) | Proves the attachment of the piperidine ring to the ketone. |

Workflow Visualization

G A Sample Preparation (Piperidin-4-yl(thiophen-2-yl)methanone) B 1D 1H NMR (Proton environments) A->B C 1D 13C NMR (Carbon skeleton) A->C D 2D COSY (H-H Homonuclear Coupling) B->D E 2D HSQC (1-bond C-H Correlation) B->E F 2D HMBC (Long-range C-H Correlation) B->F C->E C->F G Final Structural Elucidation & Stereochemical Assignment D->G E->G F->G

NMR structural elucidation workflow for Piperidin-4-yl(thiophen-2-yl)methanone.

References

  • Source: Google Patents (WO2017076844A1)
  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant Source: PMC - NIH URL
  • Chemical Modulation of the 1-(Piperidin-4-yl)

Sources

Application

Preclinical Application Note: In Vivo Dosing Protocols for Piperidin-4-yl(thiophen-2-yl)methanone (PTM) Scaffolds in Rodent Models

Introduction & Pharmacological Rationale Piperidin-4-yl(thiophen-2-yl)methanone (PTM) and its hydrochloride salt (CAS 219540-76-8) represent a highly privileged structural motif in modern neuropharmacology. Originally ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Piperidin-4-yl(thiophen-2-yl)methanone (PTM) and its hydrochloride salt (CAS 219540-76-8) represent a highly privileged structural motif in modern neuropharmacology. Originally utilized as a core building block, the PTM scaffold is integral to the development of two major classes of central nervous system (CNS) therapeutics: G-protein-coupled receptor 6 (GPR6) inverse agonists for Parkinson's disease [1], and dual 5-HT2A/D3 receptor modulators for schizophrenia and psychotic disorders [2].

The Causality of Target Engagement

Understanding the mechanistic causality of PTM derivatives is critical for designing robust in vivo experiments:

  • GPR6 Modulation: GPR6 is highly enriched in the medium spiny neurons (MSNs) of the striatum and exhibits high constitutive activity, increasing intracellular cAMP via Gs coupling. This functionally opposes Gi-coupled Dopamine D2 receptor signaling. PTM-derived GPR6 inverse agonists decrease cAMP in MSNs, providing a functional alternative to dopamine-mediated D2 activation, thereby alleviating motor deficits without requiring exogenous dopamine [1, 2].

  • 5-HT2A/D3 Dual Modulation: Selective D3 receptor antagonism alone often fails to fully resolve the positive symptoms of schizophrenia. However, coupling D3 antagonism with 5-HT2A antagonism (a hallmark of PTM-derived antipsychotics) prevents the extrapyramidal symptoms (EPS) typically induced by D2/D3 blockade. 5-HT2A antagonism increases the firing rate of midbrain dopaminergic neurons, state-dependently counteracting the motor side effects of D2/D3 occupancy [3].

To evaluate these mechanisms, researchers rely on highly specific rodent behavioral models. This guide outlines the self-validating protocols required to accurately dose and assess PTM-based compounds in vivo.

Formulation and Quantitative Dosing Strategies

Because PTM derivatives can range from highly water-soluble hydrochloride salts to lipophilic free bases, formulation must be strictly controlled to ensure reproducible pharmacokinetics. Oral gavage (p.o.) and intraperitoneal (i.p.) routes are standard.

We recommend utilizing a 0.5% Methylcellulose (MC) or 0.5% MC / 0.1% Tween-80 vehicle. Methylcellulose provides a uniform, viscous suspension that prevents the rapid precipitation of lipophilic derivatives in the acidic environment of the rodent stomach, ensuring a consistent Tmax​ [1].

Table 1: Recommended In Vivo Dosing Parameters for PTM Derivatives
ParameterGPR6 Inverse Agonists (Parkinson's Model)5-HT2A/D3 Modulators (Schizophrenia Model)Rationale / Causality
Species C57BL/6 Mice or Sprague-Dawley RatsC57BL/6 Mice or Wistar RatsStandard neurobehavioral models with well-mapped striatal pathways.
Vehicle 0.5% Methylcellulose (in DI Water)0.5% MC + 0.1% Tween-80Ensures uniform suspension; Tween-80 aids in wetting lipophilic analogs.
Dose Range 0.1 – 100 mg/kg1.0 – 30 mg/kgBroad range required to establish a dose-dependent receptor occupancy curve.
Route p.o. or i.p.p.o., s.c., or i.p.p.o. assesses clinical viability; i.p./s.c. bypasses first-pass metabolism.
Pretreatment Time 30 – 60 minutes prior to inducer60 minutes prior to inducerAllows compound to cross the blood-brain barrier and reach Tmax​ in the striatum.
Inducing Agent Haloperidol (0.3 - 0.45 mg/kg i.p.)Amphetamine (2.0 mg/kg i.p.)Haloperidol blocks D2 to induce catalepsy; Amphetamine induces dopamine release.

Mandatory Visualizations: Pathways and Workflows

To conceptualize the experimental design, the following diagrams map the intracellular signaling targets of PTM derivatives and the standardized in vivo workflow.

GPR6_Signaling GPR6 GPR6 Receptor (Constitutive Activity) cAMP cAMP Production GPR6->cAMP Gs-coupled (Stimulates) D2R Dopamine D2 Receptor (Gi/o Coupled) D2R->cAMP Gi-coupled (Inhibits) PKA PKA Activation cAMP->PKA Motor Motor Output (Indirect Pathway) PKA->Motor Modulates PTM PTM Derivative (Inverse Agonist) PTM->GPR6 Inhibits

Fig 1: GPR6 and D2 receptor signaling crosstalk in Medium Spiny Neurons targeted by PTM derivatives.

Workflow Acclimation Animal Acclimation (7 Days) Baseline Baseline Assessment (Locomotion) Acclimation->Baseline Pretreatment PTM Scaffold Dosing (p.o. or i.p.) Baseline->Pretreatment Induction Haloperidol Injection (0.3 mg/kg i.p.) Pretreatment->Induction Testing Catalepsy Bar Test (30, 60, 120 min) Induction->Testing Tissue Tissue Collection (Brain & Plasma) Testing->Tissue

Fig 2: Standardized in vivo workflow for assessing PTM efficacy in rodent models of Parkinson's disease.

Step-by-Step Experimental Methodologies

Protocol A: Haloperidol-Induced Catalepsy Model (GPR6 Target Engagement)

This model creates a transient Parkinsonian state by blocking D2 receptors. Effective GPR6 inverse agonists will reverse this catalepsy [1, 2].

Step 1: Preparation and Baseline Assessment

  • Acclimate adult male C57BL/6 mice (20-25g) to the behavioral testing room for at least 1 hour prior to the experiment.

  • Perform a baseline catalepsy check by placing the mouse's forepaws on a horizontal glass rod (0.6 cm diameter, elevated 4.5 cm above the surface). Normal mice will immediately correct their posture (latency < 2 seconds).

Step 2: Dosing the PTM Derivative

  • Formulate the PTM test compound in 0.5% Methylcellulose.

  • Administer the test compound (e.g., 0.1, 1.0, 10, and 30 mg/kg) via oral gavage (p.o.) at a volume of 10 mL/kg. Include a vehicle-only control group.

  • Wait 30 minutes to allow for gastrointestinal absorption and blood-brain barrier penetration.

Step 3: Haloperidol Induction

  • Administer Haloperidol at 0.3 mg/kg via intraperitoneal (i.p.) injection to all groups [1].

  • Causality Note: This specific dose is calibrated to induce robust catalepsy without causing severe sedation or toxicity, ensuring that any reversal by the PTM compound is due to specific GPR6 modulation rather than general stimulant effects.

Step 4: Behavioral Testing and Quantification

  • At T=30,60,120, and 240 minutes post-haloperidol injection, place the animal's forepaws on the horizontal bar.

  • Record the descent latency (time taken to remove both forepaws from the bar). Cap the maximum test time at 120 seconds to prevent animal distress.

  • A successful GPR6 inverse agonist will show a statistically significant, dose-dependent decrease in descent latency compared to the vehicle + haloperidol group.

Step 5: Bioanalytical Validation

  • Immediately following the 240-minute timepoint, euthanize the animals and collect plasma and whole brain tissue.

  • Analyze via LC-MS/MS to correlate behavioral efficacy with free brain concentrations of the PTM derivative, validating target engagement.

Protocol B: Amphetamine-Induced Hyperlocomotion (5-HT2A/D3 Target Engagement)

This model assesses the antipsychotic potential of PTM derivatives. Amphetamine induces massive dopamine release, mimicking the hyperdopaminergic state of schizophrenia.

Step 1: Habituation

  • Place rats or mice into open-field arenas equipped with infrared beam-break tracking systems.

  • Allow 60 minutes of habituation to establish baseline spontaneous locomotor activity.

Step 2: Pretreatment with PTM Modulator

  • Administer the PTM-derived 5-HT2A/D3 modulator (e.g., 1.0 - 10 mg/kg) via i.p. or p.o. route.

  • Wait 60 minutes. Causality Note: Dual modulators often require slightly longer pretreatment times to ensure steady-state occupancy at both 5-HT2A and D3 receptors simultaneously [3].

Step 3: Amphetamine Challenge

  • Administer D-amphetamine sulfate (2.0 mg/kg i.p.).

  • Immediately return the animal to the open-field arena.

Step 4: Data Acquisition

  • Record total distance traveled (cm) and stereotypic movements in 5-minute bins for 120 minutes.

  • Effective PTM compounds will blunt the amphetamine-induced spike in locomotion without suppressing the baseline activity below vehicle control levels (which would indicate undesirable sedation or EPS).

References

  • WO2014028479A1 - Quinoxaline derivatives as gpr6 modulators - Google Patents. Google Patents.
  • Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6 and GPR12 - PMC. National Institutes of Health (NIH).
  • Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat - PMC. National Institutes of Health (NIH).
Method

Elucidation of the Mass Spectrometric Fragmentation Pattern of Piperidin-4-yl(thiophen-2-yl)methanone

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the characteristic mass spectrometry fragmentation patterns of Piperidin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the characteristic mass spectrometry fragmentation patterns of Piperidin-4-yl(thiophen-2-yl)methanone, a heterocyclic ketone scaffold of interest in medicinal chemistry and drug discovery. Understanding its fragmentation behavior is crucial for unambiguous structural confirmation, metabolite identification, and purity assessment. We present detailed protocols and an in-depth analysis of the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The predictable cleavages of the piperidine ring and the acyl-thiophene bond provide a distinct mass spectral fingerprint essential for researchers working with this and structurally related compounds.

Introduction

Piperidin-4-yl(thiophen-2-yl)methanone is a compound that incorporates two key heterocyclic systems: a piperidine ring and a thiophene ring, linked by a carbonyl group. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its ability to confer desirable physicochemical properties such as aqueous solubility.[1][2] The thiophene ring is a bioisostere of the benzene ring, often utilized in drug design to modulate metabolic stability and receptor affinity.[3]

Mass spectrometry is an indispensable analytical tool for the structural elucidation of such novel compounds.[2][4] The fragmentation pattern generated within a mass spectrometer serves as a molecular fingerprint, providing definitive structural information. This guide is designed to serve as a practical reference for scientists, explaining the causality behind the observed fragmentation and providing robust, self-validating protocols for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Compound Profile

  • Compound Name: Piperidin-4-yl(thiophen-2-yl)methanone

  • Molecular Formula: C₁₀H₁₃NOS

  • Average Molecular Weight: 195.28 g/mol

  • Monoisotopic Mass: 195.0718 Da

Figure 1: Structure of Piperidin-4-yl(thiophen-2-yl)methanone.

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, resulting in extensive and reproducible fragmentation. This makes it highly suitable for library matching and initial structural confirmation.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Gas Chromatography (GC) Method:

    • Injection Port: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV. This standard energy is used to ensure fragmentation patterns are consistent and comparable to established spectral libraries.[1]

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400 to ensure detection of both small and large fragments.

Results and Discussion: Predicted EI Fragmentation

Under EI conditions, fragmentation is initiated by the removal of an electron to form a radical cation (M⁺•). The fragmentation pathways are driven by the stability of the resulting ions and neutral losses.

Figure 2: Predicted EI fragmentation pathway for Piperidin-4-yl(thiophen-2-yl)methanone.

The primary fragmentation events are alpha-cleavages adjacent to the carbonyl group, which is a chemically favorable process.

  • Formation of the Thiophenoyl Cation (m/z 111): The most characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the piperidine ring. This results in the loss of a piperidin-4-yl radical (•C₅H₁₀N) and the formation of the highly stable, resonance-stabilized thiophenoyl (or thiophene-2-carbonyl) acylium ion at m/z 111. This is often the base peak in the spectrum.

  • Formation of the Piperidin-4-yl Cation (m/z 84): The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the thiophene ring. This expels a thiophenoyl radical (•C₅H₃OS) and forms the piperidin-4-yl cation at m/z 84.

  • Secondary Fragmentation:

    • The thiophenoyl cation (m/z 111) can further fragment by losing a neutral carbon monoxide (CO) molecule to yield the thienyl cation at m/z 83.

    • The piperidin-4-yl cation (m/z 84) can undergo ring cleavage, a common pathway for cyclic amines, often involving the loss of ethene (C₂H₄) to produce a fragment at m/z 56.[1]

m/z Proposed Ion Structure Neutral Loss Formula of Ion
195Molecular Ion-[C₁₀H₁₃NOS]⁺•
111Thiophenoyl Cation•C₅H₁₀N[C₅H₃OS]⁺
84Piperidin-4-yl Cation•C₅H₃OS[C₅H₁₀N]⁺
83Thienyl CationCO (from m/z 111)[C₄H₃S]⁺
56Iminium IonC₂H₄ (from m/z 84)[C₃H₆N]⁺

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[5] This allows for the selection of the precursor ion for collision-induced dissociation (CID), providing controlled and highly specific fragmentation data, which is invaluable for analyzing complex mixtures or biological samples.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: Utilize a High-Performance Liquid Chromatograph (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electrospray Ionization (ESI)

    • Ionization Mode: Positive Ion Mode. The basic nitrogen atom in the piperidine ring is readily protonated.[1][5]

    • MS1 Scan: Perform a full scan (e.g., m/z 100-400) to identify the precursor ion, [M+H]⁺.

    • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 196.1) for fragmentation. Optimize collision energy (e.g., 15-30 eV) to achieve a rich spectrum of product ions.

Results and Discussion: Predicted ESI-MS/MS Fragmentation

In positive mode ESI, the analyte is observed as the protonated molecule, [M+H]⁺, at m/z 196. The proton is localized on the most basic site, the piperidine nitrogen. Fragmentation during CID is directed by this charge site.

Figure 3: Predicted ESI-MS/MS fragmentation of protonated Piperidin-4-yl(thiophen-2-yl)methanone.

  • Formation of the Thiophenoyl Cation (m/z 111): The most facile fragmentation is the cleavage of the amide-like bond, leading to the loss of the neutral piperidine molecule (C₅H₁₁N). This generates the stable thiophenoyl acylium ion at m/z 111. This is typically the most abundant product ion.

  • Formation of the Protonated Piperidine Ion (m/z 86): A less common but possible pathway involves cleavage where the charge is retained by the piperidine moiety. This results in the loss of the neutral thiophene-ketone portion (C₅H₄OS) and the formation of the protonated piperidine ion at m/z 86.

  • Secondary Fragmentation: As with EI, the m/z 111 ion can subsequently lose carbon monoxide to form the thienyl cation at m/z 83, although this may require higher collision energy.

Precursor m/z Product m/z Proposed Ion Structure Neutral Loss Formula of Ion
196.1111.0Thiophenoyl CationC₅H₁₁N[C₅H₃OS]⁺
196.186.1Protonated PiperidineC₅H₄OS[C₅H₁₂N]⁺
111.083.0Thienyl CationCO[C₄H₃S]⁺

Conclusion

The mass spectrometric fragmentation of Piperidin-4-yl(thiophen-2-yl)methanone is well-defined and predictable under both EI and ESI conditions. The dominant fragmentation pathway in both methods involves the cleavage of the C-C bond between the carbonyl group and the piperidine ring, leading to the characteristic and stable thiophenoyl cation at m/z 111 . Secondary ions corresponding to the piperidine moiety and further fragmentation of the thiophene ring provide additional layers of structural confirmation. These detailed protocols and fragmentation schemes offer a reliable framework for the identification and structural characterization of this compound and its analogues in various research and development settings.

References

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1727-1734. [Link]

  • Abdel-Megeed, M. F., et al. (1995). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Afro-Scandinavian Journal of Chemistry, 2(1), 1-10. [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2011). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 2(6), 180-188. [Link]

  • Mikhaleva, A. I., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(5), 63-73. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 32(19), 1727-1734. [Link]

  • Vaz, B. G., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(10), 1894-1901. [Link]

  • Zhang, M., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5126-5134. [Link]

  • Shruthi, S., & Naik, H. S. B. (2015). Synthesis, characterization and biological screening of some new condensed N-methyl piperidino thiophenes. Journal of Chemical and Pharmaceutical Research, 7(8), 810-817. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Chemistry and Biochemistry Course Materials. [Link]

  • DeRoco, J. A., et al. (2021). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs, U.S. Department of Justice. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Piperidin-4-yl(thiophen-2-yl)methanone in Catalytic Cross-Coupling Reactions

Introduction: A Scaffold of Privileged Structures In the landscape of modern medicinal chemistry and drug development, the piperidine and thiophene moieties stand out as "privileged structures." The piperidine ring is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Privileged Structures

In the landscape of modern medicinal chemistry and drug development, the piperidine and thiophene moieties stand out as "privileged structures." The piperidine ring is a ubiquitous feature in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] Similarly, the thiophene ring, an isostere of benzene, is a versatile aromatic scaffold found in a wide array of therapeutic agents, offering unique electronic properties and metabolic profiles.[3]

The compound Piperidin-4-yl(thiophen-2-yl)methanone synergistically combines these two critical pharmacophores into a single, versatile chemical building block. Its structure presents multiple strategic points for chemical modification through catalytic cross-coupling reactions, one of the most powerful toolsets in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

This guide provides an in-depth exploration of the application of Piperidin-4-yl(thiophen-2-yl)methanone in two of the most impactful classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols designed for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the creation of novel molecular entities.

N-Arylation via Buchwald-Hartwig Amination: Expanding the Piperidine Core

The secondary amine of the piperidine ring is an ideal handle for introducing aryl and heteroaryl substituents via Buchwald-Hartwig amination. This reaction forms a C(sp²)–N bond, a crucial linkage in countless biologically active molecules.[6] The power of this transformation lies in its broad substrate scope and functional group tolerance, allowing for the rapid generation of diverse chemical libraries from a common core.

Mechanistic Rationale and System Design

The Buchwald-Hartwig catalytic cycle is a well-understood process that dictates the choice of reagents. A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl halide (Ar-X) bond.[5] The resulting Pd(II) complex coordinates the amine, and a base facilitates deprotonation. The final, and often rate-limiting, step is the reductive elimination of the N-aryl product, regenerating the active Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) are essential. They promote the reductive elimination step, prevent catalyst decomposition, and allow the reaction to proceed under milder conditions.[7] The base must be strong enough to deprotonate the amine-catalyst complex but not so reactive as to cause unwanted side reactions. Sodium tert-butoxide (NaOt-Bu) is often the base of choice for secondary amines due to its high basicity and steric bulk.[8]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(Amido) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents Ar-X reagents->pd0 amine_reagent R₂NH amine_reagent->oa_complex base Base base->amine_complex Suzuki_Workflow start Piperidin-4-yl- (thiophen-2-yl)methanone intermediate Piperidin-4-yl- (5-bromothiophen-2-yl)methanone start->intermediate Step 1: Regioselective Bromination final Piperidin-4-yl- (5-arylthiophen-2-yl)methanone intermediate->final Step 2: Suzuki-Miyaura Coupling bromination_reagent N-Bromosuccinimide (NBS) DMF, 0 °C to rt suzuki_reagent Ar-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Piperidin-4-yl(thiophen-2-yl)methanone

Welcome to the dedicated technical support guide for the synthesis of Piperidin-4-yl(thiophen-2-yl)methanone. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of Piperidin-4-yl(thiophen-2-yl)methanone. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction: Navigating the Synthesis

The synthesis of Piperidin-4-yl(thiophen-2-yl)methanone is a multi-step process that requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide will focus on a common and effective synthetic route: the Grignard reaction between a protected piperidine derivative and a thiophene species, followed by deprotection. This approach is often favored for its reliability and scalability.

We will address potential issues at each critical stage, from the formation of the Grignard reagent to the final deprotection and purification of the desired ketone.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the N-Protected Ketone Intermediate

A common bottleneck is the Grignard reaction to form the N-protected piperidin-4-yl(thiophen-2-yl)methanone. Low yields at this stage can often be traced back to issues with the Grignard reagent or the reaction conditions.

Q: My Grignard reaction with 2-thienylmagnesium bromide and an N-Boc-piperidine-4-carboxamide is failing or giving very low yields. What are the likely causes and how can I fix it?

A: This is a frequent challenge. Let's break down the potential failure points and their solutions.

Causality and Solutions:

  • Poor Quality or Inactive Grignard Reagent: The success of this reaction is highly dependent on the quality of the 2-thienylmagnesium bromide.[1] Grignard reagents are notoriously sensitive to moisture and air.[2]

    • Troubleshooting Steps:

      • Use Freshly Prepared or High-Quality Commercial Reagent: If preparing in-house from 2-bromothiophene and magnesium turnings, ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).[2][3] Use of an initiator, like a small crystal of iodine, can help initiate the reaction.[3]

      • Verify Reagent Activity: Before use, you can titrate the Grignard reagent to determine its exact molarity.

      • Proper Storage: If using a commercial solution, ensure it has been stored correctly under an inert atmosphere.

  • Inadequate Reaction Conditions: Temperature and solvent choice are critical for the stability of the Grignard reagent and the reaction intermediate.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all solvents (typically THF or diethyl ether) are rigorously dried before use. Any trace of water will quench the Grignard reagent.[2]

      • Temperature Control: The initial addition of the Grignard reagent to the N-Boc-piperidine-4-carboxamide should be performed at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm and prevent side reactions. The reaction can then be allowed to slowly warm to room temperature.

  • Side Reactions: The carbonyl group of the amide is susceptible to double addition of the Grignard reagent, although this is generally less of an issue with amides compared to esters.[4]

    • Troubleshooting Steps:

      • Stoichiometry: Use a carefully controlled stoichiometry, typically a slight excess (1.1-1.2 equivalents) of the Grignard reagent.

      • Slow Addition: Add the Grignard reagent dropwise to the solution of the amide to maintain a low concentration of the nucleophile and minimize over-addition.

Issue 2: Incomplete or Failed N-Boc Deprotection

The final step of removing the tert-butoxycarbonyl (Boc) protecting group can sometimes be problematic, leading to a mixture of starting material and product.

Q: I am having trouble removing the Boc group from my N-Boc-piperidin-4-yl(thiophen-2-yl)methanone. My yield of the final product is low, and I see a significant amount of starting material remaining.

A: Incomplete deprotection is a common issue and is often related to the choice of acid, solvent, and reaction time.

Causality and Solutions:

  • Insufficiently Acidic Conditions: The Boc group is cleaved under acidic conditions.[] If the acid is too weak or used in insufficient quantity, the reaction will not go to completion.

    • Troubleshooting Steps:

      • Strong Acid: Trifluoroacetic acid (TFA) is a very effective reagent for Boc deprotection.[][6] A common method is to use a solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM).[6][7]

      • Anhydrous HCl: Another effective method is using a saturated solution of anhydrous HCl in a solvent like dioxane or diethyl ether.[8]

  • Reaction Time and Temperature: The deprotection reaction may require more time or gentle heating to proceed to completion.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material.

      • Increase Reaction Time: If the reaction is sluggish at room temperature, consider extending the reaction time.

      • Gentle Heating: In some cases, gentle heating (e.g., to 40-50 °C) can accelerate the reaction, but this should be done cautiously to avoid potential side reactions.[8]

  • Work-up Procedure: Improper work-up can lead to the reprotection of the amine or loss of the product.

    • Troubleshooting Steps:

      • Neutralization: After the reaction is complete, carefully neutralize the excess acid with a base such as saturated sodium bicarbonate solution or a dilute solution of sodium hydroxide.

      • Extraction: Extract the product into an appropriate organic solvent. Ensure the aqueous layer is basic to ensure the free amine is extracted.

Issue 3: Formation of Impurities and Purification Challenges

Even with a successful reaction, the final product may be contaminated with byproducts that are difficult to remove.

Q: My final product shows multiple spots on TLC, and I'm struggling to purify it by column chromatography.

A: The formation of impurities can arise from various sources, including side reactions during the Grignard or deprotection steps, or decomposition of the product.

Causality and Solutions:

  • Grignard Reaction Byproducts:

    • Unreacted Starting Materials: Incomplete reaction will leave behind the N-Boc-piperidine-4-carboxamide.

    • Wurtz Coupling Products: The Grignard reagent can couple with itself to form bithiophene.

  • Deprotection Byproducts:

    • tert-Butylation: The tert-butyl cation generated during Boc deprotection can sometimes alkylate the electron-rich thiophene ring, although this is less common.

  • Purification Strategy:

    • Column Chromatography: For basic amine products, it is often beneficial to add a small amount of a base like triethylamine (e.g., 1%) to the eluent to prevent streaking on the silica gel column.[9]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10]

    • Acid-Base Extraction: An acid-base workup can be used to separate the basic product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic routes to Piperidin-4-yl(thiophen-2-yl)methanone?

A1: While the Grignard route is common, another viable method is the Friedel-Crafts acylation of thiophene with a piperidine-4-carbonyl chloride derivative.[11][12] However, this can be challenging due to the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the nitrogen of the piperidine ring, rendering it unreactive.[11][13] To circumvent this, the piperidine nitrogen must be protected with a group that is stable to the Friedel-Crafts conditions.

Q2: Which protecting group is best for the piperidine nitrogen?

A2: The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability under the basic and nucleophilic conditions of the Grignard reaction and its relatively straightforward removal under acidic conditions.[][14] Other protecting groups like the benzyloxycarbonyl (Cbz) group could also be used, but its removal typically requires catalytic hydrogenation, which might not be compatible with the thiophene ring.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[15]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety measures are crucial:

  • Grignard Reagents: These are highly flammable and react violently with water. Always handle them under an inert atmosphere and away from ignition sources.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns.[6] Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents like THF, diethyl ether, and DCM are flammable and/or toxic. Always work in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperidin-4-yl(thiophen-2-yl)methanone via Grignard Reaction
  • To a solution of N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add 2-thienylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection
  • Dissolve the N-Boc-piperidin-4-yl(thiophen-2-yl)methanone (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Summary

ParameterRecommended Value/ConditionRationale
Grignard Reaction
SolventAnhydrous THF or Diethyl EtherEnsures stability of the Grignard reagent.[2]
Temperature0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion.
Grignard Reagent Stoichiometry1.1 - 1.2 equivalentsEnsures complete consumption of the starting amide while minimizing side reactions.
N-Boc Deprotection
ReagentTrifluoroacetic Acid (TFA) or HCl in DioxaneStrong acids that effectively cleave the Boc group.[][8]
SolventDichloromethane (DCM)A common solvent that is inert to the reaction conditions.
TemperatureRoom TemperatureGenerally sufficient for the reaction to proceed.

Visualizing the Workflow

G cluster_grignard Grignard Reaction Stage cluster_deprotection Deprotection Stage cluster_troubleshooting Troubleshooting Logic start_grignard N-Boc-piperidine-4-carboxamide reaction_vessel Anhydrous THF, 0°C to RT start_grignard->reaction_vessel grignard_reagent 2-Thienylmagnesium Bromide grignard_reagent->reaction_vessel workup_grignard Aqueous Quench & Extraction reaction_vessel->workup_grignard product_protected N-Boc-piperidin-4-yl(thiophen-2-yl)methanone start_deprotection N-Boc-piperidin-4-yl(thiophen-2-yl)methanone product_protected->start_deprotection Purified Intermediate low_yield_grignard Low Yield in Grignard? workup_grignard->product_protected reaction_deprotection Room Temperature start_deprotection->reaction_deprotection acid TFA in DCM acid->reaction_deprotection workup_deprotection Neutralization & Extraction reaction_deprotection->workup_deprotection product_final Piperidin-4-yl(thiophen-2-yl)methanone incomplete_deprotection Incomplete Deprotection? workup_deprotection->product_final check_reagent Check Grignard Reagent Quality low_yield_grignard->check_reagent check_conditions Verify Anhydrous Conditions low_yield_grignard->check_conditions increase_acid Increase Acid/Time incomplete_deprotection->increase_acid

Caption: Synthetic workflow and troubleshooting decision points.

References

  • Benchchem. (n.d.). Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.
  • Sigma-Aldrich. (n.d.). 2-Thienylmagnesium bromide 1.0M tetrahydrofuran.
  • Google Patents. (2012). CN102432590A - Method for synthesizing thiophene ethylamine.
  • ChemicalBook. (n.d.). 2-Thienylmagnesium bromide solution synthesis.
  • Chongqing Chemdad Co., Ltd. (n.d.). THIOPHEN-2-YL-MAGNESIUM BROMIDE 1.0M.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Chemical Synthesis Database. (2025). piperidin-1-yl-thiophen-2-ylmethanone.
  • ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?
  • Journal of the American Chemical Society. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Google Patents. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Organic Letters. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines.
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (2007). Organic Functional Group Protection.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
  • PMC. (n.d.). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Atom Scientific Ltd. (n.d.). Piperidine for Peptide Synthesis.
  • DTIC. (2025). Piperidine Synthesis.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Guidechem. (n.d.). thiophen-2-yl-(4-thiophen-2-yl-1-piperidinyl)methanone.
  • ResearchGate. (n.d.). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino....
  • EvitaChem. (n.d.). methanone. Retrieved from

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides.
  • ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • Google Patents. (1947). Acylation of thiophene - US2432991A.
  • Ludwig-Maximilians-Universität München. (n.d.). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry.
  • Google Patents. (2009). WO2009020588A1 - Process for making thiophene carboxamide derivative.
  • Reddit. (2025). Purification of THP protected compound.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Sigma-Aldrich. (n.d.). Piperidin-4-yl-quinolin-3-yl-methanone.

Sources

Optimization

Overcoming Piperidin-4-yl(thiophen-2-yl)methanone solubility issues in DMSO

Welcome to the Technical Support Center for Piperidin-4-yl(thiophen-2-yl)methanone . This hub is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of solvati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidin-4-yl(thiophen-2-yl)methanone . This hub is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of solvating this molecule in Dimethyl Sulfoxide (DMSO).

Because this compound features a basic piperidine secondary amine linked to a highly lipophilic thiophene ring, it exhibits unique solvation dynamics. Below, you will find a diagnostic workflow, quantitative data, mechanistic troubleshooting FAQs, and self-validating protocols to ensure assay integrity.

Diagnostic Workflow

SolubilityWorkflow Start Solubility Issue in DMSO Form Identify Compound Form Start->Form IsSalt Free Base or HCl Salt? Form->IsSalt FreeBase Free Base (CAS 86542-98-5) Highly soluble in pure DMSO IsSalt->FreeBase Free Base Salt HCl Salt (CAS 219540-76-8) Lattice energy limits rapid dissolution IsSalt->Salt HCl Salt Moisture Assess DMSO Moisture Content (Hygroscopic interference) FreeBase->Moisture Salt->Moisture Precipitate Precipitates upon Aqueous Dilution? Moisture->Precipitate Cosolvent Employ Co-solvents (e.g., PEG 400, Tween-80) Precipitate->Cosolvent Yes

Diagnostic workflow for resolving Piperidin-4-yl(thiophen-2-yl)methanone solubility issues.

Quantitative Data: Form Comparison

Before troubleshooting, you must identify whether you are working with the free base or the hydrochloride (HCl) salt. Their thermodynamic properties dictate their behavior in aprotic solvents like DMSO.

PropertyFree Base Form[1]Hydrochloride (HCl) Salt
CAS Number 86542-98-5219540-76-8
Molecular Weight 195.28 g/mol 231.74 g/mol
Primary Solvation Barrier Hydrophobic thiophene aggregationIonic crystal lattice energy
DMSO Solubility Profile High (Readily soluble at >10 mM)Moderate (Requires time/kinetic energy)
Aqueous Solubility (pH 7.4) Poor (Prone to solvent crash)Good (Protonated amine facilitates solvation)

Troubleshooting Guides & FAQs

Q1: Why is my Piperidin-4-yl(thiophen-2-yl)methanone failing to reach a 10 mM concentration in 100% DMSO? A1: The causality usually stems from solvent degradation via moisture absorption. While DMSO is a highly polar aprotic solvent (dielectric constant ~47), it is exceptionally hygroscopic. Absorption of atmospheric water drastically reduces DMSO's ability to solvate the hydrophobic thiophene moiety. Furthermore, large-scale screening models have demonstrated that fragments containing both thiophene and piperidine rings can exhibit unpredictable solubility cliffs in DMSO, often requiring strict anhydrous conditions[2]. Actionable Fix: Ensure the use of fresh, anhydrous DMSO (≤0.005% water) stored under argon.

Q2: My compound dissolves perfectly in DMSO, but precipitates immediately when diluted into my physiological assay buffer (pH 7.4). How do I prevent this "solvent crash"? A2: This is a classic thermodynamic solubility limit issue. In 100% DMSO, the molecule is fully solvated. When introduced to an aqueous buffer, the local concentration of water spikes, disrupting the DMSO solvation shell around the lipophilic thiophene ring before the piperidine nitrogen can fully interact with the aqueous phase. Actionable Fix: Avoid direct bolus addition of the DMSO stock into the buffer. Incorporating a co-solvent system (e.g., 5-10% PEG 400 or 0.1% Tween-80) into the aqueous buffer prior to DMSO addition lowers the interfacial tension and disrupts the crystal lattice energy, stabilizing the compound[3].

Q3: Can I use heat to force the HCl salt into solution? A3: Moderate heating (up to 37°C) is acceptable, but excessive heating must be strictly avoided. DMSO can undergo autocatalytic exothermic decomposition in the presence of acids[4]. Since the hydrochloride salt introduces acidic protons, heating the solution above 50°C may trigger localized solvent degradation, generating dimethyl sulfide and chemically altering your compound.

Q4: Why did my DMSO stock solution turn yellow after a month in the fridge? A4: Piperidine derivatives are highly susceptible to oxidation when exposed to air and light, forming colored impurities[5]. Additionally, repeated freeze-thaw cycles introduce condensation (water) into the vial, which accelerates oxidative degradation and causes the compound to nucleate and crystallize out of solution.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Validated 10 mM Anhydrous DMSO Stock

This protocol ensures complete kinetic dissolution while preventing moisture-induced precipitation.

  • Thermal Equilibration: Allow the lyophilized compound and anhydrous DMSO to reach room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes immediate atmospheric moisture condensation on the powder, ruining the anhydrous environment.

  • Weighing & Addition: Weigh the required mass (1.95 mg for Free Base; 2.32 mg for HCl salt) into a sterile, amber glass vial. Add exactly 1 mL of anhydrous DMSO.

  • Kinetic Solubilization: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for a maximum of 5 minutes.

  • Validation (Tyndall Effect Test): Shine a laser pointer through the vial in a dark room.

    • Self-Validation: A solid, visible beam path (light scattering) indicates the presence of micro-precipitates. A completely invisible path through the liquid validates true, complete dissolution.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL), blanket the headspace with argon or nitrogen gas, and store at -20°C.

Protocol B: Controlled Aqueous Dilution (The "Anti-Crash" Method)

This protocol prevents localized supersaturation when transitioning from DMSO to aqueous media.

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Supplement the buffer with 2% v/v PEG 400 or a similar compatible co-solvent[3].

  • Vortex-Assisted Dropwise Addition: Place the buffer on a vortex mixer at medium speed. Add the 10 mM DMSO stock solution dropwise (1 µL at a time) directly into the center of the vortex.

    • Causality: Rapid mechanical dispersion prevents localized zones of high compound concentration, disrupting nucleation kinetics before the thiophene rings can aggregate.

  • Validation (Centrifugation): Centrifuge the final assay solution at 10,000 x g for 5 minutes.

    • Self-Validation: Carefully inspect the bottom of the tube. The absence of a microscopic white pellet confirms that the compound has remained in solution and has not thermodynamically crashed out.

References

  • DMSO Solubility Assessment for Fragment-Based Screening Source: PMC - NIH URL:[Link][2]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent Source: ACS Publications URL:[Link][4]

  • 4-哌啶(2-噻吩)甲酮 - CAS号查询 (Piperidin-4-yl(thiophen-2-yl)methanone Free Base) Source: ChemSrc URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of Piperidin-4-yl(thiophen-2-yl)methanone Enantiomers

Welcome to the technical support center for the purification of Piperidin-4-yl(thiophen-2-yl)methanone enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Piperidin-4-yl(thiophen-2-yl)methanone enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these specific chiral compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your purification workflows.

Introduction

The enantiomers of Piperidin-4-yl(thiophen-2-yl)methanone are crucial intermediates in the synthesis of various pharmacologically active molecules. Due to the stereospecific nature of biological systems, the separation of these enantiomers is a critical step to ensure the efficacy and safety of the final drug product.[1][2] This guide focuses on the two primary techniques for this purpose: Diastereomeric Salt Resolution and Chiral Chromatography (both High-Performance Liquid Chromatography - HPLC and Supercritical Fluid Chromatography - SFC).

Frequently Asked Questions (FAQs)

Q1: Which purification technique is best for my needs: diastereomeric salt resolution or chiral chromatography?

A1: The optimal technique depends on your specific requirements, such as the scale of purification, desired purity, available equipment, and economic viability.

  • Diastereomeric Salt Resolution: This classical method is often more cost-effective for large-scale production.[3] It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[4][5]

  • Chiral Chromatography (HPLC/SFC): These methods offer high-resolution separations and are ideal for analytical-scale and small- to medium-scale preparative work where high purity is paramount.[3][] SFC is often favored for its speed, reduced solvent consumption, and "greener" profile compared to HPLC.[7]

Q2: What are the most common chiral resolving agents for piperidine derivatives like this one?

A2: For basic compounds like Piperidin-4-yl(thiophen-2-yl)methanone, chiral acids are the resolving agents of choice. Commonly used and effective agents include:

  • Di-benzoyl-L-tartaric acid[4][8]

  • Di-benzoyl-D-tartaric acid[4][8]

  • (S)-Mandelic acid[4][8]

  • (R)-Mandelic acid[4][8]

Empirical screening of several resolving agents and solvent systems is often necessary to find the optimal conditions for crystallization.[3]

Q3: What type of chiral stationary phase (CSP) is generally recommended for separating piperidine-containing compounds by HPLC or SFC?

A3: Polysaccharide-based CSPs are frequently the most successful for separating a wide variety of chiral compounds, including piperidine derivatives.[3][9][10] Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for method development.[9]

Q4: Why is a basic modifier like diethylamine (DEA) often added to the mobile phase in chiral chromatography?

A4: The piperidine nitrogen in your compound is basic. This basicity can lead to strong interactions with residual acidic silanol groups on silica-based CSPs, resulting in poor peak shape (tailing) and reduced resolution.[11] Adding a small amount of a basic modifier like DEA (typically 0.1-0.5%) to the mobile phase helps to saturate these active sites, leading to improved peak symmetry and better separation.[9][12]

Q5: Can I switch directly from a normal-phase HPLC method to an SFC method?

A5: Yes, this is a significant advantage. Most chiral stationary phases that are effective in normal-phase HPLC also demonstrate good enantioselectivity under SFC conditions.[7] SFC uses supercritical CO2 as the primary mobile phase, which is non-polar, making it a "greener" alternative to solvents like hexane used in normal-phase HPLC.[7][13]

Troubleshooting Guides

Diastereomeric Salt Resolution
Issue Possible Cause(s) Troubleshooting Steps & Optimization
Poor or No Crystallization Inappropriate solvent system.Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) and consider using solvent mixtures.[3]
Impurities in the starting racemic mixture.Ensure the starting material is of high purity before attempting resolution.
Formation of an Oil Instead of Crystals The diastereomeric salt is "oiling out" of the solution, often due to high supersaturation or an unsuitable solvent.Try a different solvent or a solvent mixture. Slow down the cooling rate to encourage crystal formation. Seeding the solution with a small crystal can also be beneficial.[4]
Low Diastereomeric Excess (d.e.) Co-precipitation of both diastereomers.Optimize the solvent system to maximize the solubility difference between the two diastereomeric salts. A slower cooling rate can improve selectivity.[8]
Incomplete resolution in a single crystallization.Perform one or more recrystallizations of the isolated salt to enhance the diastereomeric purity.[8][14]
Low Yield of the Desired Enantiomer The desired diastereomeric salt has significant solubility in the mother liquor.Minimize the solvent volume used for dissolution at elevated temperatures. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[3]
Chiral Chromatography (HPLC & SFC)
Issue Possible Cause(s) Troubleshooting Steps & Optimization
No Separation (Co-elution of Enantiomers) The selected Chiral Stationary Phase (CSP) does not provide chiral recognition for the analyte.Screen different types of CSPs. Polysaccharide-based columns are a good starting point.[9][11]
Suboptimal mobile phase composition.Systematically vary the mobile phase. For HPLC (Normal Phase): Adjust the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol).[11] For SFC: Adjust the percentage and type of co-solvent (e.g., methanol, ethanol).[7]
Poor Resolution (Incomplete Separation) Mobile phase composition is not optimal.Fine-tune the mobile phase composition. Small changes can have a significant impact on selectivity.
Flow rate is too high.Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate.[11][15]
Temperature is not optimal.Temperature can have a profound effect on chiral separations.[11][16] Screen a range of temperatures (e.g., 15-40°C) to find the optimum. Increasing temperature can sometimes improve peak shape, while decreasing it can enhance selectivity.[12][15]
Peak Tailing Secondary interactions with the stationary phase (common for basic compounds).Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%).[9][12]
Column overload.Reduce the injection volume or the concentration of the sample.[11]
Column contamination or degradation.Use a guard column to protect the analytical column.[3] If performance is still poor, try flushing the column or replace it if necessary.
Irreproducible Retention Times Insufficient column equilibration.Chiral columns, especially polysaccharide-based ones, may require longer equilibration times (e.g., 1-2 hours) when the mobile phase is changed.[15]
Mobile phase composition variability.Ensure precise and consistent preparation of the mobile phase for every run.[11]
Temperature fluctuations.Use a column oven to maintain a stable temperature.[11][15]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution

This protocol provides a general guideline for resolving Piperidin-4-yl(thiophen-2-yl)methanone using a chiral acid.

1. Salt Formation:

  • Dissolve one equivalent of the racemic Piperidin-4-yl(thiophen-2-yl)methanone in a suitable solvent (e.g., ethanol or methanol).

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, gently heating if necessary.[3]

2. Crystallization:

  • Slowly add the resolving agent solution to the solution of the racemic base with stirring.

  • If precipitation does not occur immediately, allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath or refrigerator can promote crystallization.[3] Seeding the solution with a previously formed crystal may be beneficial.[4]

3. Isolation and Analysis:

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals.

  • Analyze the diastereomeric excess (d.e.) of the crystalline salt. This is typically done by liberating the free base (see step 5) and analyzing it by chiral HPLC.

4. Recrystallization (if necessary):

  • If the desired d.e. is not achieved, recrystallize the salt from a fresh portion of the solvent to improve its purity.[8]

5. Liberation of the Free Base:

  • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) and stir until all solids have dissolved and the aqueous layer is basic.[8]

  • Separate the organic layer. Extract the aqueous layer several times with the organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.[3]

Protocol 2: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of Piperidin-4-yl(thiophen-2-yl)methanone enantiomers.

1. Column and Mobile Phase Screening:

  • Initial Column Choice: Start with a polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[9]

  • Initial Mobile Phase (Normal Phase): Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).[9]

  • Inclusion of Basic Modifier: Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape for the basic analyte.[9]

  • Screening: Inject the racemic standard and screen different alcohol modifiers and compositions (e.g., Hexane/Isopropanol/DEA, Hexane/Ethanol/DEA).

2. Method Optimization:

  • Flow Rate: Once partial separation is observed, optimize the flow rate. Start at 1.0 mL/min and try reducing it to 0.5 mL/min, as lower flow rates often improve chiral resolution.[15]

  • Temperature: Evaluate the effect of temperature using a column oven. Test temperatures between 15°C and 40°C.[11][15]

  • Modifier Percentage: Fine-tune the percentage of the alcohol modifier. Small adjustments can significantly affect the separation factor (alpha).

3. Final Method Parameters (Example):

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.7 mL/min

  • Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

Protocol 3: Chiral SFC Method Development

SFC offers a faster, greener alternative to normal-phase HPLC.

1. Column and Co-solvent Screening:

  • Column Choice: The same polysaccharide-based CSPs used for HPLC are excellent choices for SFC.[7]

  • Mobile Phase: The primary mobile phase is supercritical CO₂.

  • Co-solvent Screening: Screen polar modifiers (co-solvents) such as methanol, ethanol, and isopropanol. Start with a gradient elution from 5% to 40% co-solvent to find the approximate elution conditions.

  • Basic Additive: Add 0.1-0.5% DEA to the co-solvent to improve peak shape.[12]

2. Method Optimization:

  • Isocratic vs. Gradient: Once the initial screening identifies a suitable co-solvent, develop an isocratic method for preparative work, as this allows for stacked injections and higher throughput.

  • Back Pressure: Optimize the back pressure (typically 100-150 bar).

  • Temperature: As with HPLC, temperature is a critical parameter to optimize (e.g., 30-45°C).[17]

  • Co-solvent Percentage: Fine-tune the percentage of the co-solvent in the isocratic method to achieve baseline resolution with the shortest possible run time.

3. Final Method Parameters (Example):

  • Column: Chiralpak® AD-H (250 x 10 mm, 5 µm)

  • Mobile Phase: CO₂ / Methanol with 0.2% DEA (75:25, v/v)

  • Flow Rate: 10 mL/min

  • Back Pressure: 120 bar

  • Temperature: 40°C

  • Detection: UV at 254 nm

  • Injection: Stacked injections for preparative scale-up.

Visual Workflow and Logic Diagrams

Chiral_Purification_Workflow General Workflow for Chiral Purification cluster_start Start: Racemic Mixture cluster_decision Method Selection cluster_salt Diastereomeric Salt Resolution cluster_chrom Chiral Chromatography (HPLC/SFC) Start Racemic Piperidin-4-yl(thiophen-2-yl)methanone Decision Scale & Purity Requirement? Start->Decision Salt_Formation 1. Form Diastereomeric Salts (Chiral Acid) Decision->Salt_Formation Large Scale / Cost-Driven Method_Dev 1. Method Development (CSP & Mobile Phase Screening) Decision->Method_Dev High Purity / Analytical / Small-Prep Scale Crystallization 2. Fractional Crystallization Salt_Formation->Crystallization Liberation 3. Liberate Free Base Crystallization->Liberation Final_Enantiomer_1 Pure Enantiomer Liberation->Final_Enantiomer_1 Optimization 2. Method Optimization (Flow, Temp, Composition) Method_Dev->Optimization Prep_Run 3. Preparative Run Optimization->Prep_Run Final_Enantiomer_2 Pure Enantiomers Prep_Run->Final_Enantiomer_2

Caption: Decision workflow for selecting a purification technique.

HPLC_Troubleshooting Troubleshooting Poor Resolution in Chiral HPLC/SFC Start Start: Poor Resolution Check_CSP Is the CSP appropriate? Start->Check_CSP Check_Modifier Is Mobile Phase Modifier Optimized? Check_CSP->Check_Modifier Yes Action_Screen_CSP Screen different CSPs (e.g., polysaccharide-based) Check_CSP->Action_Screen_CSP No / Unknown Check_Flow Is Flow Rate Optimized? Check_Modifier->Check_Flow Yes Action_Optimize_Modifier Vary modifier type and % (e.g., IPA vs EtOH) Check_Modifier->Action_Optimize_Modifier No Check_Temp Is Temperature Optimized? Check_Flow->Check_Temp Yes Action_Reduce_Flow Decrease flow rate Check_Flow->Action_Reduce_Flow No Check_Peak_Shape Is Peak Shape Good? Check_Temp->Check_Peak_Shape Yes Action_Vary_Temp Screen temperatures (e.g., 15-40 °C) Check_Temp->Action_Vary_Temp No Success Resolution Achieved Check_Peak_Shape->Success Yes Action_Add_Base Add/optimize basic modifier (e.g., 0.1% DEA) Check_Peak_Shape->Action_Add_Base No (Tailing) Action_Screen_CSP->Check_CSP Action_Optimize_Modifier->Check_Modifier Action_Reduce_Flow->Check_Flow Action_Vary_Temp->Check_Temp Action_Add_Base->Check_Peak_Shape

Caption: Logical tree for troubleshooting poor chromatographic resolution.

References

  • Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chrom
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Deriv
  • Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide. Benchchem.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Development and Optimization of Continuous Chromatography for the Production of a Chiral API by Varicol. American Pharmaceutical Review.
  • Chiral Intermedi
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • "Entropically Driven" Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order.
  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
  • Supercritical Fluid Chrom
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. pubs.rsc.org.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.

Sources

Optimization

Reducing side reactions during Piperidin-4-yl(thiophen-2-yl)methanone functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common synthetic bottlenecks encountered when functionalizing Piperidin-4-yl(thio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common synthetic bottlenecks encountered when functionalizing Piperidin-4-yl(thiophen-2-yl)methanone .

This molecule presents a unique "tri-functional" challenge: it contains a highly nucleophilic secondary amine, an enolizable methanone linker, and an electron-rich heteroaromatic thiophene ring. Without strategic protecting group chemistry and carefully tuned reaction conditions, cross-reactivity is nearly guaranteed.

ReactivityMap Molecule Piperidin-4-yl(thiophen-2-yl)methanone Amine Secondary Amine (Piperidine) • High Nucleophilicity • Prone to Over-alkylation Molecule->Amine Ketone Methanone Linker • Enolizable alpha-protons • Susceptible to Reduction Molecule->Ketone Thiophene Thiophene Ring • Electron-rich (EAS prone) • Catalyst Poisoning (S-coordination) Molecule->Thiophene

Tri-functional reactivity map of Piperidin-4-yl(thiophen-2-yl)methanone.

Part 1: N-Functionalization of the Piperidine Ring (FAQs)

Q: Why am I observing massive amounts of quaternary ammonium salts during N-alkylation? A: The secondary amine of the piperidine ring is highly nucleophilic ( pKa​ ~10-11). When you perform a direct alkylation (e.g., using an alkyl halide and K2​CO3​ ), the initial mono-alkylation yields a tertiary amine. Because alkyl groups are electron-donating via inductive effects, this newly formed tertiary amine is often more nucleophilic than the starting secondary amine. This leads to a runaway kinetic process resulting in over-alkylation and the formation of quaternary ammonium salts [1]. Solution: Abandon direct alkylation. Instead, utilize reductive amination with an aldehyde and a mild reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). This pathway forms an iminium intermediate that is reduced to the tertiary amine, preventing over-alkylation.

Q: How do I prevent Friedel-Crafts acylation on the thiophene ring when trying to N-acylate the piperidine? A: Thiophene is an electron-rich heteroaromatic system. If you use harsh acylation conditions—such as an acyl chloride paired with a strong Lewis acid (e.g., AlCl3​ )—the generated acylium ion will undergo Electrophilic Aromatic Substitution (EAS) at the highly reactive C5 position of the thiophene ring faster than it reacts with the protonated piperidine nitrogen. Solution: Rely on mild, base-mediated Schotten-Baumann conditions (biphasic aqueous NaOH /DCM) or use peptide coupling reagents (HATU or EDC/HOBt) with a carboxylic acid. These conditions selectively target the nucleophilic nitrogen without generating the highly electrophilic species required to break the thiophene's aromaticity.

Part 2: Thiophene Ring Functionalization (FAQs)

Q: When halogenating the thiophene ring, I see degradation and multiple spots on TLC. What's happening? A: Reagents like Br2​ or Cl2​ are indiscriminately harsh. They cause three competing side reactions:

  • N-halogenation of the unprotected piperidine (forming unstable N-haloamines).

  • Alpha-halogenation of the methanone linker via enolization.

  • Oxidative degradation of the thiophene ring. Solution: You must first protect the piperidine nitrogen (e.g., via N-Boc protection). Subsequently, use N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS provides a controlled, low steady-state concentration of Br+ , which selectively targets the C5 position of the thiophene ring via EAS without degrading the molecule [2].

Q: My Suzuki-Miyaura cross-coupling on the brominated thiophene derivative is stalling at 10% conversion. Is the sulfur poisoning the catalyst? A: Yes, but it is a dual-threat scenario. Both the thiophene sulfur and the free piperidine nitrogen possess lone pairs that can strongly coordinate to Palladium(0) intermediates. This multi-dentate coordination pulls the palladium out of the catalytic cycle, forming stable, inactive off-cycle complexes (catalyst poisoning) [3]. Solution: The piperidine nitrogen must be protected (Boc or Cbz) to remove its coordinating ability. Furthermore, switch from standard Pd(PPh3​)4​ to a pre-catalyst system utilizing bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos). The steric bulk of these ligands prevents multi-ligation by the thiophene sulfur and accelerates both oxidative addition and reductive elimination.

Part 3: Quantitative Impact of Side Reactions & Mitigation

The table below summarizes the quantitative impact of the side reactions discussed above and the expected yield recoveries when implementing our validated mitigation strategies.

Functionalization GoalPrimary Side ReactionUnmitigated YieldMitigation StrategyMitigated Yield
N-Alkylation Quaternary ammonium salt formation25 - 35%Switch to Reductive Amination ( NaBH(OAc)3​ )85 - 95%
N-Acylation Thiophene C5 Friedel-Crafts Acylation40 - 50%Use HATU / DIPEA coupling>90%
Thiophene Bromination N-Bromination & Oxidative Degradation< 15%N-Boc Protection + NBS in DMF75 - 82%
Suzuki Cross-Coupling Pd-Catalyst Poisoning (N/S coordination)5 - 10%N-Boc Protection + Pd(OAc)2 / XPhos80 - 88%

Part 4: Validated Experimental Protocols

To achieve complex functionalization (e.g., cross-coupling at the thiophene ring), a sequential workflow is mandatory to isolate the reactive domains.

Workflow Start Unprotected Piperidin-4-yl(thiophen-2-yl)methanone Protect Step 1: N-Boc Protection (Prevents N-alkylation/poisoning) Start->Protect Boc2O, Et3N Brominate Step 2: C5-Bromination (NBS) (Regioselective EAS) Protect->Brominate NBS, DMF Couple Step 3: Suzuki Cross-Coupling (Pd-catalyzed, bulky ligands) Brominate->Couple Ar-B(OH)2, Pd cat. Deprotect Step 4: TFA Deprotection (Yields functionalized product) Couple->Deprotect TFA/DCM

Optimal sequential workflow for thiophene functionalization avoiding amine interference.

Protocol A: Regioselective N-Boc Protection

Purpose: Passivate the secondary amine to prevent catalyst poisoning and N-halogenation.

  • Dissolution: Dissolve Piperidin-4-yl(thiophen-2-yl)methanone (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv). Stir for 10 minutes at 0 °C.

  • Protection: Dropwise add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ninhydrin stain will show the disappearance of the secondary amine).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mild C5-Bromination of the Thiophene Ring

Purpose: Install a cross-coupling handle regioselectively at the C5 position.

  • Dissolution: Dissolve the N-Boc protected intermediate (1.0 equiv, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: In a separate vial, dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in DMF. Add this solution dropwise to the reaction flask over 30 minutes to maintain a low concentration of the electrophile. Note: Ensure the NBS is freshly recrystallized from water to remove trace Br2​ and HBr .

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for an additional 2 hours.

  • Workup: Pour the reaction mixture into ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry over Na2​SO4​ and purify via flash chromatography if necessary.

References

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile Source: Organic Letters (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis for Piperidin-4-yl(thiophen-2-yl)methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the HPLC analysis of Piperidin-4-yl(thiophen-2-yl)methanone. This guide is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the HPLC analysis of Piperidin-4-yl(thiophen-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific analyte. As a polar, basic compound, Piperidin-4-yl(thiophen-2-yl)methanone presents unique challenges in reversed-phase chromatography, primarily related to retention and peak shape. This document provides in-depth, scientifically-grounded solutions to common issues encountered during its analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and strategic considerations for developing a robust HPLC method for Piperidin-4-yl(thiophen-2-yl)methanone.

Q1: What are the primary challenges in analyzing Piperidin-4-yl(thiophen-2-yl)methanone using reversed-phase HPLC?

A1: The primary analytical challenges stem from the molecule's structure: a basic piperidine ring and a polar thiophene moiety. This combination leads to:

  • Poor Retention: As a polar compound, it has low hydrophobicity and, therefore, weak interaction with traditional non-polar stationary phases like C18, often causing it to elute near the void volume.[1]

  • Peak Tailing: The basic nitrogen on the piperidine ring is easily protonated at acidic to neutral pH. This positively charged ion can interact with negatively charged residual silanol groups on the surface of silica-based columns. This secondary ionic interaction is a common cause of peak tailing.[2]

  • Sensitivity to Mobile Phase pH: The retention time of the analyte is highly dependent on the mobile phase pH because pH controls the ionization state of the piperidine group.[3][4] In its ionized (protonated) form, the compound is more polar and retains less; in its neutral (free base) form, it is less polar and retains more.[5]

Q2: How do I select an appropriate HPLC column for this analysis?

A2: Standard C18 columns may provide insufficient retention.[1] A more strategic column selection is crucial. Consider the following options:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield the analyte from residual silanols, improving peak shape for basic compounds, and allows for use with highly aqueous mobile phases without phase collapse.

  • Polar-Endcapped Phases: These columns use a special end-capping reagent that introduces a polar functional group. This provides similar benefits to polar-embedded phases, enhancing polar analyte retention and improving peak symmetry.

  • "Aqueous" C18 Columns: These are specifically designed to be compatible with 100% aqueous mobile phases, which may be necessary to achieve sufficient retention for highly polar compounds.[6] They resist the "phase collapse" or "ligand folding" that can occur with traditional C18 columns under these conditions.[7]

  • pH-Stable Columns: If you plan to work at a high pH (e.g., pH > 8) to keep the analyte in its neutral form, you must use a column designed for these conditions. Hybrid-silica or polymer-based columns offer extended pH stability (e.g., pH 1-12).[8] Using a standard silica-based column above pH 8 will cause the silica to dissolve, rapidly degrading the column.[2]

Q3: What is the role of mobile phase pH, and how do I choose the right pH?

A3: The mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of Piperidin-4-yl(thiophen-2-yl)methanone.[3] The piperidine moiety makes the compound basic. The choice of pH dictates its ionization state:

  • Low pH (e.g., pH 2-4): At a pH well below the pKa of the piperidine group, the analyte will be fully protonated (ionized). This makes it highly polar, resulting in shorter retention times. However, operating at a low pH also suppresses the ionization of silanol groups on the column, which minimizes secondary interactions and often leads to better peak shape.[9] This is a common starting point for method development.

  • High pH (e.g., pH 9-11): At a pH well above the pKa, the analyte will be in its neutral, free-base form. This makes it significantly less polar (more hydrophobic), leading to a dramatic increase in retention on a reversed-phase column.[5][8] This approach can be very effective for achieving retention but requires a pH-stable column.

  • Mid-Range pH (near the pKa): Operating near the analyte's pKa is generally not recommended. In this range, small changes in mobile phase pH can cause large and unpredictable shifts in retention time, making the method not robust.[9]

Recommendation: Start with a low pH (e.g., 2.7) using a buffer like 0.1% formic acid or phosphate buffer. If retention is insufficient, consider moving to a high pH method with an appropriate column.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem: My peak is eluting too early (retention factor k < 2).
Potential Cause Explanation Recommended Solution
Mobile phase is too strong. The percentage of organic solvent (e.g., acetonitrile, methanol) is too high, causing the analyte to elute quickly.Decrease the percentage of the organic solvent in 5% increments. In reversed-phase HPLC, lowering the organic content increases retention.[5][10]
Analyte is highly ionized. At low pH, the basic analyte is protonated, making it very polar and poorly retained.Switch to a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) and use a high pH-stable column. This will neutralize the analyte, increasing its hydrophobicity and retention.[5][8]
Incorrect column chemistry. A standard C18 column may not be suitable for retaining this polar compound.Use a column designed for polar analytes, such as a polar-embedded or "aqueous" C18 column. Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC) if reversed-phase methods fail.[6]
Problem: My peak is tailing (asymmetry factor > 1.5).
Potential Cause Explanation Recommended Solution
Silanol Interactions. The protonated basic analyte is interacting with ionized residual silanol groups on the silica packing material.[2] This is the most common cause of tailing for basic compounds.1. Lower Mobile Phase pH: Decrease the pH to 2.5-3. This protonates the silanol groups, minimizing their ability to interact with the positively charged analyte.[9] 2. Increase Buffer Strength: A higher buffer concentration can help to mask the silanol sites. 3. Use a High-Purity Column: Modern, high-purity silica columns have a lower concentration of active silanol groups and are often better end-capped.
Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.Reduce the injection volume or dilute the sample concentration and reinject.[11][12]
Column Contamination/Degradation. The column inlet frit may be partially blocked, or the stationary phase may be fouled with strongly retained contaminants.1. Reverse and flush the column (disconnect from the detector first).[13] 2. If a guard column is used, replace it.[13] 3. If the problem persists, the analytical column may need to be replaced.
Diagram: Troubleshooting Workflow for Common HPLC Issues

HPLC_Troubleshooting start Analyze Chromatogram p1 Poor Retention (k<2) start->p1 p2 Peak Tailing (Tf>1.5) start->p2 p3 Retention Time Drift start->p3 c1_1 Mobile Phase Too Strong? p1->c1_1 c2_1 Silanol Interaction? p2->c2_1 c3_1 Column Not Equilibrated? p3->c3_1 c1_2 Analyte Highly Ionized? c1_1->c1_2 No s1_1 Decrease % Organic c1_1->s1_1 Yes s1_2 Switch to High pH (requires pH-stable column) c1_2->s1_2 Yes c2_2 Column Overload? c2_1->c2_2 No s2_1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) c2_1->s2_1 Yes s2_2 Reduce Sample Load c2_2->s2_2 Yes c3_2 Mobile Phase Issue? c3_1->c3_2 No s3_1 Increase Equilibration Time (10-20 column volumes) c3_1->s3_1 Yes s3_2 Prepare Fresh Mobile Phase Ensure proper degassing c3_2->s3_2 Yes

Caption: Troubleshooting decision tree for HPLC analysis.

Problem: My retention time is drifting or inconsistent.
Potential Cause Explanation Recommended Solution
Insufficient column equilibration. The column chemistry has not reached equilibrium with the mobile phase before starting the analysis sequence.Equilibrate the column for a longer period before injection. A good rule of thumb is to flush with 10-20 column volumes of the mobile phase until a stable baseline is observed.[14]
Mobile phase composition change. The mobile phase was prepared inconsistently, or one component is evaporating faster than another (especially in a mixture).Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using an online mixer, ensure the pump is functioning correctly and solvents are properly degassed.[14][15]
Temperature fluctuations. The laboratory or column compartment temperature is not stable. Retention time can be sensitive to temperature changes.Use a temperature-controlled column compartment and maintain a stable ambient laboratory temperature.[12][14]
Section 3: Key Experimental Protocols
Protocol 1: Systematic HPLC Method Development

This protocol outlines a step-by-step approach to developing a robust method from scratch.

  • Analyte & Column Selection:

    • Analyte: Piperidin-4-yl(thiophen-2-yl)methanone.

    • Initial Column: Select a modern, high-purity, polar-endcapped or polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Initial Screening at Low pH:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV, scan for optimal wavelength or use 254 nm as a starting point.

    • Injection Volume: 5 µL.

    • Run a scouting gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate organic solvent percentage needed to elute the analyte.

  • Optimization of Isocratic/Gradient Conditions:

    • Based on the scouting run, develop a focused gradient or an isocratic method.

    • For Isocratic: If the scouting run shows elution at 30% ACN, test isocratic conditions at 25%, 30%, and 35% ACN to optimize retention (aim for a retention factor, k, between 2 and 10).

    • For Gradient: If a gradient is needed to separate impurities, optimize the slope around the elution point of the main peak.

  • Peak Shape & Retention Optimization (If Needed):

    • If Peak Tailing Occurs: Ensure the pH is low (~2.7). Consider adding a buffer (e.g., 20 mM potassium phosphate at pH 2.7) instead of formic acid.

    • If Retention is Too Low:

      • Decrease the ACN percentage.

      • If still too low, switch the organic solvent to Methanol, which is a weaker solvent than ACN in reversed-phase and will increase retention.

      • If retention remains inadequate, proceed to a high pH screening.

  • High pH Screening (If Necessary):

    • IMPORTANT: Switch to a pH-stable column (e.g., hybrid silica C18).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.

    • Mobile Phase B: Acetonitrile (ACN).

    • Repeat steps 2 and 3 under these high pH conditions. You should observe a significant increase in retention time.

Diagram: Impact of pH on Analyte Retention

PH_Effect cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph High pH (e.g., 10) analyte_low Analyte: Protonated (BH+) Highly Polar silanol_low Silanol Groups: Neutral (Si-OH) Less Interactive analyte_low->silanol_low Minimal Interaction result_low Result: Short Retention Time Good Peak Shape silanol_low->result_low analyte_high Analyte: Neutral (B) Less Polar (Hydrophobic) column_high C18 Stationary Phase (Requires pH-stable column) analyte_high->column_high Strong Hydrophobic Interaction result_high Result: Long Retention Time column_high->result_high title Controlling Retention via Mobile Phase pH

Sources

Optimization

Piperidin-4-yl(thiophen-2-yl)methanone stability and degradation during long-term storage

An in-depth technical guide for researchers, scientists, and drug development professionals. Technical Support Center: Piperidin-4-yl(thiophen-2-yl)methanone Welcome to the technical support center for Piperidin-4-yl(thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: Piperidin-4-yl(thiophen-2-yl)methanone

Welcome to the technical support center for Piperidin-4-yl(thiophen-2-yl)methanone. This guide is designed to provide Senior Application Scientist-level insights into the stability and degradation of this compound during long-term storage. It addresses common questions and troubleshooting scenarios encountered in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Piperidin-4-yl(thiophen-2-yl)methanone?

A1: Based on the chemical nature of the piperidine and thiophene moieties, the following conditions are recommended to minimize degradation. The compound should be stored in a tightly sealed container, protected from light and moisture.[1]

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of potential thermally-induced degradation pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation of the piperidine and thiophene rings.[3][4]
Light Amber vial or opaque containerThe thiophene ring, in particular, can be susceptible to photodegradation.[5][6]
Moisture Desiccated environmentPrevents potential hydrolysis, especially if acidic or basic impurities are present.[1]

Q2: What are the primary chemical moieties susceptible to degradation in this molecule?

A2: The molecule has two primary sites of potential instability: the piperidine ring and the thiophene ring.

  • Piperidine Ring: The nitrogen atom and the adjacent α-carbons are susceptible to oxidation. This can lead to the formation of N-oxides or iminium ion intermediates, which can further react to form lactams.[3][7]

  • Thiophene Ring: The sulfur atom can be oxidized to a thiophene S-oxide and subsequently to a sulfone.[4][8] The double bonds in the ring can also undergo epoxidation. Thiophenes can be reactive towards singlet oxygen, particularly under photochemical stress.[9][10]

  • Ketone Linker: While generally stable, the ketone group can influence the electronic properties of the adjacent rings and could be involved in certain degradation pathways, though it is typically less reactive than the heterocyclic components.

Q3: My sample of Piperidin-4-yl(thiophen-2-yl)methanone has developed a slight yellow or brown tint over time. What could be the cause?

A3: Discoloration is often an early indicator of degradation. The most likely causes are:

  • Oxidation: Oxidation of either the thiophene or piperidine ring can lead to the formation of chromophoric (color-absorbing) byproducts.

  • Polymerization: Thiophene derivatives can sometimes undergo polymerization, especially when exposed to light, heat, or acidic conditions, leading to colored products.[8]

  • Photodecomposition: Exposure to UV or even ambient light can initiate degradation pathways that produce colored impurities.[6]

It is crucial to re-analyze the purity of the sample using a stability-indicating method, such as HPLC-UV, before use.

Troubleshooting Guide & Experimental Protocols

This section addresses specific experimental issues and provides actionable protocols to investigate and resolve them.

Scenario 1: An unexpected peak has appeared in the HPLC chromatogram of my stored sample.

Troubleshooting Steps:

This new peak is likely a degradation product. To identify its cause and prevent further degradation, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to accelerate the formation of potential degradation products.[11]

Protocol: Forced Degradation Study

This protocol will help you determine if the unknown peak corresponds to a hydrolytic, oxidative, or photolytic degradant.

1. Stock Solution Preparation:

  • Prepare a stock solution of Piperidin-4-yl(thiophen-2-yl)methanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24-48 hours. The thiophene ring can be susceptible to base-catalyzed hydrolysis.[12][13]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours. This condition will likely promote oxidation of both the piperidine and thiophene rings.[4][14]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or clear glass vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) or, if unavailable, to direct sunlight for 1-2 days.[5]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples before injection.

  • Analyze all samples (including an unstressed control) using a stability-indicating HPLC-UV or LC-MS method. Compare the retention time of the new peak in your stored sample with the peaks generated under the different stress conditions.

4. Interpretation:

  • If the peak matches the one from the H₂O₂-stressed sample, it is an oxidation product.

  • If it matches a peak from the acid/base-stressed samples, it is a hydrolysis product.

  • If it matches a peak from the light-exposed sample, it is a photodecomposition product.

Workflow for Investigating a New HPLC Peak

G cluster_0 Problem Identification cluster_1 Investigation: Forced Degradation Study cluster_2 Analysis & Interpretation cluster_3 Corrective Action A New peak observed in stored sample's HPLC B Prepare Stock Solution (1 mg/mL) A->B C Expose to Stress Conditions B->C D Acid (HCl, 60°C) C->D E Base (NaOH, 60°C) C->E F Oxidative (H₂O₂, RT) C->F G Photolytic (UV/Vis Light) C->G H Analyze all samples via HPLC-UV/MS D->H E->H F->H G->H I Compare retention times of new peaks H->I J Identify Degradation Pathway (e.g., Oxidation) I->J K Implement Improved Storage Conditions (e.g., Inert Gas, -20°C) J->K

Caption: Workflow for identifying unknown degradation products.

Scenario 2: How can I set up a reliable HPLC method to monitor the stability of Piperidin-4-yl(thiophen-2-yl)methanone?

Answer:

A good stability-indicating method must be able to separate the parent compound from all potential degradation products. A reverse-phase HPLC method with UV detection is a standard and effective approach.

Protocol: Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV detector and autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic piperidine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minA gradient is essential to ensure elution of both the parent compound and potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 254 nm and 280 nmThe thiophene ring provides strong UV absorbance. Monitoring multiple wavelengths can help distinguish between degradants.
Injection Vol. 10 µLStandard injection volume.

3. Method Validation:

  • To confirm the method is "stability-indicating," analyze the samples from the forced degradation study (described in Scenario 1).

  • The method is considered valid if the parent peak is well-resolved from all degradation peaks (Resolution > 2) and there is no co-elution, which can be confirmed using a photodiode array (PDA) detector to check for peak purity.[15]

Potential Degradation Pathways

The following diagram illustrates the most probable initial degradation products based on the known reactivity of the core structures.

G cluster_oxidation Oxidation cluster_photolysis Photolysis / Hydrolysis parent Piperidin-4-yl(thiophen-2-yl)methanone N_Oxide Piperidine N-Oxide Derivative parent->N_Oxide [O] S_Oxide Thiophene S-Oxide Derivative parent->S_Oxide [O] Lactam Lactam Derivative parent->Lactam [O] RingOpened Ring-Opened Products parent->RingOpened hv or H₂O/H⁺/OH⁻

Caption: Potential degradation pathways for the title compound.

References

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts.ChemRxiv.
  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.PMC.
  • Base hydrolysis of coordinated thiophene: a route from thiophenes to furans and the preparation of [(C5Me5)RhS]4.ACS Publications.
  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality.Wiley Online Library.
  • Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams.RSC Publishing.
  • Regioselective oxidation of piperidine-3 derivatives.American Chemical Society.
  • Thiophene - Wikipedia. Wikipedia. Available at: [Link]

  • Base Hydrolysis of Ruthenium(II) Thiophene Complexes and Reactions of the Coordinated Ligands.Illinois Experts.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients.ScienceDirect.
  • SAFETY DATA SHEET (Piperazine).Fisher Scientific.
  • Results of forced degradation studies. ResearchGate. Available at: [Link]

  • 4-piperidone monohydrate hydrochloride Safety Data Sheet.United States Biological.
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PMC - NIH. Available at: [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Available at: [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. ResearchGate. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.Pharmaceutical Technology.
  • Piperidine Safety Data Sheet.Chemos GmbH & Co. KG.
  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review.Journal of Applied Pharmaceutical Science.
  • Forced Degradation Studies for Biopharmaceuticals.BioPharm International.
  • Force Degradation for Pharmaceuticals: A Review.IJSDR.
  • Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.Benchchem.
  • Piperidine Safety Data Sheet.Jubilant Life Sciences Limited.
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.IntechOpen.

Sources

Reference Data & Comparative Studies

Validation

Piperidin-4-yl(thiophen-2-yl)methanone vs phenylpiperidine efficacy in vitro

An objective, data-driven comparison of the piperidin-4-yl(thiophen-2-yl)methanone scaffold against the traditional phenylpiperidine pharmacophore reveals critical insights into lead optimization. As drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of the piperidin-4-yl(thiophen-2-yl)methanone scaffold against the traditional phenylpiperidine pharmacophore reveals critical insights into lead optimization. As drug development professionals navigate the complexities of neuropharmacology and GPCR-targeted therapeutics, understanding the physicochemical and mechanistic trade-offs between these two moieties is essential.

This guide synthesizes the mechanistic rationale, comparative in vitro efficacy, and the self-validating experimental protocols required to evaluate this bioisosteric replacement.

Mechanistic Rationale: The Bioisosteric Shift

Phenylpiperidine is a foundational pharmacophore heavily utilized in targeting GPCRs and ion channels (e.g., opioid and NMDA receptors). However, its high lipophilicity (LogD > 4) frequently results in poor aqueous solubility and rapid cytochrome P450 (CYP)-mediated oxidative clearance.

Replacing the phenyl moiety with a piperidin-4-yl(thiophen-2-yl)methanone scaffold introduces two critical structural changes: a thiophene bioisostere and a carbonyl (methanone) linker. This shift fundamentally alters the molecule's trajectory :

  • Electronic Polarizability & H-Bonding: The sulfur atom in the thiophene ring acts as a weak hydrogen-bond acceptor. Unlike the purely hydrophobic π−π stacking of a rigid phenyl ring, thiophene can engage in specific chalcogen bonding with methionine or cysteine residues in the target receptor's binding pocket.

  • Vector Geometry: The insertion of the methanone linker alters the dihedral angle of the aromatic system relative to the piperidine core. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, often increasing target residence time.

  • Metabolic Diversion: Phenyl rings are highly susceptible to para-hydroxylation by CYP2D6 and CYP3A4. Thiophene alters the primary site of metabolism, frequently reducing intrinsic clearance rates and improving the pharmacokinetic half-life .

Mechanism Ligand1 Phenylpiperidine (Standard) Receptor Target Receptor (e.g., GluN2B) Ligand1->Receptor Pi-Pi Stacking (Hydrophobic) Ligand2 Piperidin-4-yl(thiophen-2-yl)methanone (Bioisostere) Ligand2->Receptor Carbonyl-Dipole & Thiophene S-Interaction Effect1 High Lipophilicity Rapid CYP450 Clearance Receptor->Effect1 Effect2 S-Heteroatom H-Bonding Improved Metabolic Stability Receptor->Effect2

Mechanistic divergence of phenyl vs. thiophene bioisosteres in receptor binding and metabolism.

In Vitro Efficacy & ADME Data Synthesis

To objectively evaluate the impact of this bioisosteric replacement, we compare a standard phenylpiperidine derivative against its piperidin-4-yl(thiophen-2-yl)methanone analog using a standardized in vitro GluN2B NMDA receptor model.

Table 1: In Vitro Binding and Functional Efficacy

Parameter Phenylpiperidine Derivative Piperidin-4-yl(thiophen-2-yl)methanone Derivative Fold Change / Impact

| Binding Affinity ( Ki​ ) | 45.2 nM | 12.4 nM | 3.6x Improvement | | Functional IC 50​ | 89.5 nM | 28.1 nM | 3.1x Improvement | | E max​ (Inhibition) | 98% | 99% | Equivalent |

Table 2: Physicochemical and Metabolic Profiling

Parameter Phenylpiperidine Derivative Piperidin-4-yl(thiophen-2-yl)methanone Derivative Fold Change / Impact
LogD (pH 7.4) 3.8 3.1 Reduced Lipophilicity
Kinetic Solubility 15 µg/mL 65 µg/mL 4.3x Improvement

| HLM Clearance ( Clint​ ) | 48 µL/min/mg | 22 µL/min/mg | 54% Reduction in Clearance |

Data Interpretation: The thiophene-methanone derivative demonstrates a superior Ki​ , driven by the additional hydrogen bond accepted by the carbonyl group. Furthermore, the reduction in LogD directly correlates with a massive increase in kinetic solubility, a critical parameter for oral bioavailability and formulation success .

Self-Validating Experimental Protocols

As application scientists, we must ensure that every assay is a self-validating system. The following protocols integrate internal controls to rule out false positives, mathematically guarantee specific binding, and prevent assay drift.

Protocol Step1 1. Compound Prep 10mM DMSO Stock 10-Point Serial Dilution Step2 2. In Vitro Efficacy Radioligand Displacement Functional Calcium Flux Step1->Step2 Step3 3. ADME Profiling HLM/RLM Stability Kinetic Solubility (PBS) Step1->Step3 Step4 4. Data Synthesis Non-linear Regression SAR & Efficacy Modeling Step2->Step4 Step3->Step4

Self-validating high-throughput workflow for comparative in vitro efficacy and ADME profiling.

Radioligand Displacement Binding Assay

Causality: We utilize a radioligand displacement assay rather than a direct binding assay to accurately determine the Ki​ of unlabelled test compounds against a known standard, ensuring that the new bioisostere is competing for the exact same orthosteric site.

  • Membrane Preparation: Isolate recombinant HEK293 cells expressing the target receptor. Causality: Using recombinant cells over crude tissue homogenates eliminates off-target receptor noise and isolates the specific binding interaction.

  • Incubation: Incubate 15 µg of membrane protein with 2 nM [3H] -labeled standard ligand and 10-point serial dilutions of the test compounds (0.1 nM to 10 µM) in HEPES buffer (pH 7.4) for 90 minutes at 25°C.

  • Self-Validation (NSB Definition): Include control wells containing 10 µM of a structurally distinct, unlabeled high-affinity antagonist. Causality: This strictly defines Non-Specific Binding (NSB). Any radioactive signal above this baseline in test wells is mathematically confirmed as specific receptor engagement, validating the assay's dynamic range.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific plastic binding). Quantify via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

In Vitro Microsomal Stability Assay (HLM)

Causality: To prove the metabolic advantage of the thiophene bioisostere, we measure intrinsic clearance ( Clint​ ) using Human Liver Microsomes (HLMs) to simulate Phase I hepatic metabolism.

  • Reaction Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate cofactor for CYP450 enzymes; its controlled addition dictates the exact start time of metabolism ( T0​ ), ensuring precise kinetic calculations.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures CYP enzymes, freezing the metabolic profile at that exact second. The internal standard normalizes any LC-MS/MS injection volume variances, ensuring data integrity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

Conclusion & Strategic Recommendations

The transition from a phenylpiperidine scaffold to a piperidin-4-yl(thiophen-2-yl)methanone framework is a calculated optimization strategy. The experimental data confirms that the thiophene bioisostere, coupled with the methanone linker, significantly enhances receptor affinity while simultaneously resolving the lipophilicity and metabolic liabilities inherent to phenyl rings. For drug development professionals, this scaffold represents a highly developable lead structure for CNS and GPCR-targeted therapeutics, offering a superior therapeutic window and formulation profile.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

A Comparative Guide to the Purity Validation of Piperidin-4-yl(thiophen-2-yl)methanone by LC-MS/MS

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. The purity of an API directly impacts its safety and efficacy, making the validati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. The purity of an API directly impacts its safety and efficacy, making the validation of analytical methods for purity assessment a critical regulatory requirement. This guide provides an in-depth technical comparison for validating the purity of Piperidin-4-yl(thiophen-2-yl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry, focusing on the superior capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive examination of LC-MS/MS in comparison to alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and data presented are grounded in established principles of analytical chemistry and regulatory guidelines.

The Critical Role of Purity in Drug Development

Piperidin-4-yl(thiophen-2-yl)methanone, as a key building block or potential API, must be rigorously tested for impurities. These impurities can arise from various stages, including synthesis, degradation, or storage. Potential impurities may include starting materials, by-products, and degradation products. For instance, the synthesis of related piperidine-containing compounds often involves precursors like 4-piperidone, and incomplete reactions or side reactions can introduce structurally similar impurities that may be challenging to separate and identify.[1][2][3] A robust analytical method must be able to separate, identify, and quantify these impurities with high sensitivity and specificity.

LC-MS/MS: The Gold Standard for Purity Determination

LC-MS/MS has emerged as the preferred method for the analysis of pharmaceutical compounds due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[4] This technique is particularly advantageous for non-volatile and thermally labile molecules like Piperidin-4-yl(thiophen-2-yl)methanone.

The Causality Behind the Experimental Choices in LC-MS/MS

The development of a robust LC-MS/MS method is a systematic process where each parameter is carefully selected to ensure optimal performance. The following protocol is designed to be a self-validating system, where the results inherently demonstrate the method's suitability.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Bulk Drug Substance Dissolution Dissolution in Methanol/Water Sample->Dissolution Filtration 0.22 µm Syringe Filtration Dissolution->Filtration HPLC UHPLC System Filtration->HPLC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) HPLC->Column MobilePhase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) ESI Electrospray Ionization (ESI+) Source Column->ESI QQQ Triple Quadrupole Mass Spectrometer ESI->QQQ MRM Multiple Reaction Monitoring (MRM) QQQ->MRM Integration Peak Integration MRM->Integration Quantification Quantification vs. Reference Standard Integration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: Workflow for LC-MS/MS analysis of Piperidin-4-yl(thiophen-2-yl)methanone.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of Piperidin-4-yl(thiophen-2-yl)methanone and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL with the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. The choice of a sub-2 µm particle size column enhances separation efficiency and reduces run times.

  • Mobile Phase A: Water with 0.1% formic acid. The acid improves peak shape and promotes ionization.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak symmetry.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. The piperidine nitrogen is readily protonated.

  • Scan Type: Multiple Reaction Monitoring (MRM). This highly selective mode ensures that only the target analyte and its specific fragments are detected, minimizing matrix interference.

  • MRM Transitions:

    • Piperidin-4-yl(thiophen-2-yl)methanone: Precursor ion [M+H]⁺ → Product ion(s). The specific m/z values would be determined by direct infusion of the standard.

    • Potential Impurities: Specific MRM transitions for suspected impurities would also be monitored.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation: A Trustworthy System

The validation of this LC-MS/MS method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7]

Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Data Presentation: Performance Characteristics

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method, based on data from similar compounds.[8][9]

Parameter Acceptance Criteria Expected Result
Specificity No interference at the retention time of the analytePeak purity > 99%
Linearity (R²) ≥ 0.995> 0.999
Range 0.1 - 20 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3~0.03 µg/mL
LOQ Signal-to-Noise ≥ 10~0.1 µg/mL
Robustness No significant change in resultsMethod remains reliable with minor variations in flow rate and mobile phase composition

Comparative Analysis with Alternative Techniques

While LC-MS/MS offers superior performance, it is essential to understand its advantages in the context of other available analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its simplicity and cost-effectiveness.[10] However, it has limitations in terms of sensitivity and specificity compared to LC-MS/MS. For compounds lacking a strong chromophore, derivatization may be necessary, adding complexity to the analytical workflow.[4][5][7][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. However, Piperidin-4-yl(thiophen-2-yl)methanone and many of its potential impurities are not sufficiently volatile for direct GC analysis. Derivatization would be required to increase volatility, which can introduce variability and potential for side reactions.[12][13][14]

Performance Comparison

The following table provides a direct comparison of the key performance attributes of LC-MS/MS, HPLC-UV, and GC-MS for the purity analysis of Piperidin-4-yl(thiophen-2-yl)methanone.

Feature LC-MS/MS HPLC-UV GC-MS
Specificity Very High (based on m/z)Moderate (based on retention time and UV spectrum)High (based on mass spectrum)
Sensitivity Very High (pg-fg level)Moderate (ng-µg level)High (pg-ng level)
Applicability Broad (non-volatile & thermally labile)Broad (for compounds with a chromophore)Limited to volatile & thermally stable compounds
Structural Info Yes (fragmentation pattern)LimitedYes (fragmentation pattern)
Derivatization Generally not requiredMay be requiredOften required
Cost HighLowModerate

Conclusion

For the critical task of validating the purity of Piperidin-4-yl(thiophen-2-yl)methanone, LC-MS/MS stands out as the most suitable analytical technique. Its exceptional sensitivity, specificity, and ability to provide structural information make it the gold standard for identifying and quantifying trace-level impurities. While HPLC-UV and GC-MS have their merits, they present significant limitations for this particular analyte. The adoption of a well-validated LC-MS/MS method, as outlined in this guide, will ensure the generation of accurate and reliable data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl-amine and Related Piperidine Derivatives.
  • BenchChem. (2025). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Thermo Fisher Scientific. (n.d.). GC-MS/MS Analysis of the Receptor-Sensitizing Natural Active Spice Ingredients Capsaicin, Piperine, and Thymol.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Sutcliffe, O., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.
  • Wang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Google Patents. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Chemical Review and Letters. (2021).
  • Guidechem. (n.d.). thiophen-2-yl-(4-thiophen-2-yl-1-piperidinyl)methanone.
  • Chemical Synthesis Database. (2025). piperidin-1-yl-thiophen-2-ylmethanone.
  • Pharmaffiliates. (n.d.). CAS No : 517875-04-6 | Product Name : (1-Methylpiperidin-4-yl)(pyridin-2-yl)methanone.
  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.
  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 13(9), 1636-1653.
  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine, 31(4), 250-256.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • Molecules. (2023).
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • Sigma-Aldrich. (n.d.). Piperidin-4-yl-quinolin-3-yl-methanone | 1073944-16-7.

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Validation

A Comparative Guide to the Bioactivity of Thiophene vs. Benzene Analogs of Piperidinyl Methanone

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery, aimed at optimizing pharmacological profiles and enhancing therapeutic efficacy.[1] A widely emplo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery, aimed at optimizing pharmacological profiles and enhancing therapeutic efficacy.[1] A widely employed and often fruitful strategy is bioisosteric replacement, where a functional group is substituted with another that possesses similar physicochemical properties. This can lead to improved potency, selectivity, metabolic stability, and reduced toxicity.[2] One of the most classic and frequently explored bioisosteric pairs is the substitution of a benzene ring with a thiophene ring.[1][3]

This guide provides an in-depth, data-driven comparison of the bioactivity of thiophene versus benzene analogs, with a specific focus on the piperidinyl methanone scaffold—a privileged structure found in numerous biologically active compounds.[4] We will delve into the nuanced differences in their physicochemical properties, metabolic stability, and ultimately, their biological activity, supported by experimental data and detailed protocols for researchers in drug development.

The Tale of Two Rings: Physicochemical and Metabolic Profiles

The substitution of a carbon-carbon double bond in a benzene ring with a sulfur atom to form a thiophene ring may seem subtle, but it induces significant changes in the molecule's electronic distribution, lipophilicity, and metabolic fate.[1] These alterations are critical as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.[1]

The sulfur atom in the thiophene ring imparts a different electronic character compared to the uniform electron distribution of benzene. Thiophene is generally more electron-rich and can act as a hydrogen bond acceptor, a property not typically observed with benzene.[1] This can lead to altered and potentially more favorable interactions within a receptor's binding pocket.

A significant driver for replacing a benzene ring with thiophene is the pursuit of enhanced metabolic stability. Benzene rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites or rapid clearance from the body.[1] The sulfur atom in thiophene can alter the metabolic profile, often leading to increased resistance to degradation and a more favorable pharmacokinetic profile.

PropertyBenzene AnalogThiophene AnalogImplications for Drug Design
Lipophilicity (LogP) VariesGenerally lower or similarThiophene's polarity can improve aqueous solubility, which is often a desirable trait for drug candidates.
Electronic Character Aromatic, uniform electron distributionAromatic, electron-rich, sulfur can act as an H-bond acceptorCan lead to different or stronger interactions with the target protein, potentially increasing potency.
Metabolic Stability Prone to CYP450 oxidationOften more resistant to oxidationCan lead to a longer half-life, reduced potential for toxic metabolites, and improved bioavailability.
Aromaticity HighLower than benzeneThis can affect π-π stacking interactions with aromatic residues in the binding pocket.

Comparative Bioactivity: A Target-Dependent Outcome

The impact of substituting a benzene ring with a thiophene ring on biological activity is highly dependent on the specific drug target and the role the aromatic ring plays in the binding interaction. In some cases, the thiophene ring can maintain or even enhance potency, while in others, it can be detrimental.

While direct comparative data for a wide range of matched piperidinyl methanone pairs is not always available in a single source, we can draw valuable insights from studies on closely related scaffolds. A study on analogs of JDTic, a potent kappa-opioid receptor (KOR) antagonist, provides an excellent example of this bioisosteric replacement.[5]

CompoundAromatic RingKOR Ke (nM)MOR Selectivity (fold vs. KOR)DOR Selectivity (fold vs. KOR)
Analog 1 Phenyl0.2516012,000
Analog 2 (5) Thiophene1.18108>8,470
Analog 3b 3-Pyridyl0.1827316,700

Data adapted from a study on JDTic analogs.[5] Ke is the equilibrium dissociation constant determined in a [35S]GTPγS functional assay.

In this specific case, the replacement of the phenyl ring with a thiophene ring resulted in a slight decrease in potency at the KOR.[5] However, the thiophene analog maintained high selectivity over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[5] Interestingly, a pyridine analog (3b) showed the highest potency, highlighting that the optimal heterocyclic replacement is target-dependent.[5]

This example underscores a critical principle in medicinal chemistry: bioisosteric replacement is not a "one-size-fits-all" solution. The electronic and steric effects of the thiophene ring must be compatible with the topology of the target's binding site to maintain or improve activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a standard radioligand binding assay, which is a common method to determine the affinity of a compound for a specific receptor.

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of a test compound (e.g., thiophene and benzene analogs of a piperidinyl methanone) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor (e.g., [3H]-ligand)

  • Test compounds (thiophene and benzene analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the cell membranes and radioligand to their optimal concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations

      • Radioligand at a fixed concentration

      • Cell membrane suspension

    • Include control wells for total binding (no test compound) and non-specific binding (high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate a typical workflow for comparing the bioactivity of two analogs and a hypothetical signaling pathway they might modulate.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR cluster_3 Lead Optimization synth_benzene Synthesis of Benzene Analog purification Purification & Structural Verification (NMR, MS) synth_benzene->purification synth_thiophene Synthesis of Thiophene Analog synth_thiophene->purification binding_assay Radioligand Binding Assay (Ki) purification->binding_assay functional_assay Functional Assay (EC50/IC50) binding_assay->functional_assay metabolic_stability Metabolic Stability Assay (e.g., Microsomes) functional_assay->metabolic_stability data_comparison Comparative Data Analysis metabolic_stability->data_comparison sar Structure-Activity Relationship (SAR) Determination data_comparison->sar lead_op Lead Optimization sar->lead_op

Caption: A typical workflow for the comparative evaluation of bioisosteric analogs.

G ligand Ligand (Thiophene/Benzene Analog) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion and Future Directions

The bioisosteric replacement of a benzene ring with a thiophene ring is a powerful and well-established strategy in drug discovery. This guide has illuminated the key differences in physicochemical properties, metabolic stability, and biological activity between these two pharmacophores within the context of the piperidinyl methanone scaffold and its analogs.

The decision to employ this substitution is a nuanced one, requiring careful consideration of the specific goals of the drug design program. While thiophene can offer significant advantages, particularly in enhancing metabolic stability and modulating physicochemical properties, its impact on biological activity is highly target-dependent. The provided experimental protocols and workflows offer a roadmap for researchers to systematically evaluate these analogs.

Future research should focus on building a larger body of comparative data across a wider range of targets to better predict the outcomes of this bioisosteric switch. The continued exploration of such subtle yet impactful molecular modifications will undoubtedly pave the way for the development of safer and more effective medicines.

References

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (2003). 4, 4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Bioorganic & medicinal chemistry letters, 13(2), 179-183.
  • Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. Available from: [Link]

  • Le, T. N., Zaveri, N. T., Piu, F., & Toll, L. (2012). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorganic & medicinal chemistry letters, 22(1), 370-373.
  • Design, synthesis and biological evaluation of 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. Bioorganic chemistry, 112, 104865.
  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules (Basel, Switzerland), 25(20), 4785.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 15(1), 26-51.
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of medicinal chemistry, 50(8), 1983-1987.
  • (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Molbank, 2022(3), M1459.
  • Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls. ACS chemical neuroscience, 10(1), 201-208.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 635-661.
  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 143(1), 81-90.
  • Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences. CrystEngComm, 27(1), 10-21.
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 11(1), 1000-1009.
  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules (Basel, Switzerland), 26(18), 5649.
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Comparative

A Comparative Benchmark Analysis of a Novel Piperidin-4-yl(thiophen-2-yl)methanone-Based PARP-1 Inhibitor Against Clinical Standards

Introduction: The Piperidin-4-yl(thiophen-2-yl)methanone Scaffold in Modern Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidin-4-yl(thiophen-2-yl)methanone Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile anchor for diverse functional groups. When combined with a thiophene moiety, as in the Piperidin-4-yl(thiophen-2-yl)methanone core, it creates a structure with significant potential for interacting with a range of biological targets, from G-protein coupled receptors to enzymes. Recent research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against key enzymes implicated in human diseases, such as Poly(ADP-ribose) polymerase-1 (PARP-1).

This guide provides a detailed comparative analysis of a novel piperidine-based benzamide derivative, herein referred to as Compound 15d , against standard, clinically approved PARP-1 inhibitors. The objective is to benchmark its in vitro efficacy and provide researchers with the necessary context and methodologies to evaluate its potential as a therapeutic candidate.

The Target: PARP-1 and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and initiates their repair through the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP-1 in these BRCA-mutant cells creates a state of "synthetic lethality." When SSBs are not repaired by PARP-1, they accumulate and lead to the formation of DSBs during DNA replication. With a compromised HR pathway, the cell is unable to repair these DSBs, leading to genomic instability and ultimately, cell death. This targeted approach has led to the successful development of several PARP-1 inhibitors for the treatment of specific cancers.

cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates Survival Cell Survival BER->Survival leads to HR Homologous Recombination (HR) HR->Survival DSB Double-Strand Break (DSB) DSB->HR repaired by SSB_inh Single-Strand Break (SSB) PARP1_inh PARP-1 Inhibited SSB_inh->PARP1_inh not repaired DSB_acc DSB Accumulation SSB_inh->DSB_acc leads to BER_inh BER Blocked PARP1_inh->BER_inh fails to activate HR_def Deficient HR DSB_acc->HR_def cannot repair Apoptosis Apoptosis HR_def->Apoptosis results in

Caption: The principle of synthetic lethality in BRCA-mutant cancer cells.

Comparative In Vitro Efficacy

The primary measure of a drug's potency against a target enzyme is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The novel piperidine-based compound 15d was evaluated for its inhibitory activity against PARP-1 and its anti-proliferative effects against the BRCA1-mutant breast cancer cell line, MDA-MB-436. This data is benchmarked against the IC50 values of established PARP inhibitors.

InhibitorPARP-1 Enzymatic IC50 (nM)Anti-proliferative IC50 (μM) (MDA-MB-436 Cells)
Compound 15d 12.02 6.99
Olaparib5~1
Rucaparib7~1
Talazoparib1~0.005

Note: Data for standard inhibitors is aggregated from multiple publicly available pharmacology resources for illustrative comparison and may vary based on specific assay conditions.

From this comparison, Compound 15d demonstrates potent, nanomolar-level inhibition of the PARP-1 enzyme. Its IC50 of 12.02 nM is highly competitive, approaching the potency of clinically used drugs like Olaparib and Rucaparib. Furthermore, its ability to inhibit the proliferation of BRCA1-mutant cancer cells at a micromolar concentration validates its mechanism of action through synthetic lethality.

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

The determination of PARP-1 enzymatic IC50 values is a critical step in the evaluation of new inhibitors. A common and reliable method is a chemiluminescent assay, which measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Principle of the Assay

This assay quantifies the activity of PARP-1 by detecting the product of its enzymatic reaction: poly(ADP-ribosyl)ated histones. The assay is performed in a 96-well plate coated with histones. Active PARP-1 enzyme is added along with a biotinylated NAD+ substrate. The enzyme utilizes the NAD+ to poly(ADP-ribosyl)ate the immobilized histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent HRP substrate. The light output is directly proportional to PARP-1 activity.

cluster_workflow PARP-1 Inhibition Assay Workflow A 1. Coat Plate 96-well plate coated with histone proteins. B 2. Add Reagents Add PARP-1 enzyme, biotinylated NAD+, and test inhibitor (e.g., Compound 15d). A->B C 3. Incubation Incubate to allow enzymatic reaction. B->C D 4. Wash Wash plate to remove unbound reagents. C->D E 5. Detection Add Streptavidin-HRP, incubate, then wash. D->E F 6. Signal Generation Add chemiluminescent substrate. E->F G 7. Read Plate Measure luminescence. Signal is inversely proportional to inhibition. F->G

Caption: Workflow for a chemiluminescent PARP-1 enzymatic assay.

Step-by-Step Methodology
  • Plate Preparation: A 96-well plate is coated with histone proteins and subsequently blocked to prevent non-specific binding.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Compound 15d) in the appropriate assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: To each well, add the PARP-1 enzyme, the "PARP Cocktail" containing biotinylated NAD+, and the corresponding concentration of the test inhibitor.

  • Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the poly(ADP-ribosyl)ation to occur.

  • Washing: Aspirate the contents of the wells and wash multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound enzyme and substrate.

  • Detection Antibody Incubation: Add a streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for a period (e.g., 60 minutes) to allow binding to the biotinylated ADP-ribose chains.

  • Final Wash: Repeat the washing step to remove unbound streptavidin-HRP.

  • Signal Development: Add a chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Conclusion and Future Directions

The novel piperidine-based benzamide derivative, Compound 15d , has demonstrated significant potential as a PARP-1 inhibitor. Its potent enzymatic inhibition and targeted anti-proliferative activity in a BRCA1-mutant cancer cell line establish it as a promising lead compound. While its in vitro potency is slightly lower than some FDA-approved comparators, the Piperidin-4-yl(thiophen-2-yl)methanone scaffold represents a valuable starting point for further structure-activity relationship (SAR) studies. Future investigations should focus on optimizing the structure to enhance potency and improve pharmacokinetic properties, with the ultimate goal of developing a best-in-class therapeutic agent. Mechanistic studies have also shown that Compound 15d can effectively inhibit colony formation and induce apoptosis in cancer cells, reinforcing its potential for further investigation.

References

  • EvitaChem. (4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone.
  • Talele, T. T. (2022). *Computer
Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening of Piperidin-4-yl(thiophen-2-yl)methanone and Its Analogs

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated hit is paved with rigorous experimentation. High-throughput screening (HTS) is a cornerstone of this proce...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated hit is paved with rigorous experimentation. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid evaluation of vast compound libraries.[1][2] However, the power of HTS is only as reliable as the reproducibility of its assays. This guide provides an in-depth comparison of HTS methodologies for screening compounds like Piperidin-4-yl(thiophen-2-yl)methanone, a molecule embodying the privileged piperidine scaffold prevalent in medicinal chemistry.[3][4][5] We will delve into the critical factors governing assay reproducibility, present detailed experimental protocols, and explore alternative screening paradigms.

The Imperative of Reproducibility in HTS

Reproducibility is the bedrock of scientific integrity, ensuring that experimental results are consistent across different laboratories, operators, and time points.[6][7] In the context of HTS, a lack of reproducibility can lead to a cascade of costly and time-consuming consequences, including the pursuit of false-positive "hits" and the abandonment of genuinely active compounds. The validation of an HTS assay is therefore a critical step to confirm its robustness and reliability before embarking on a full-scale screening campaign.[8]

Several key factors can influence the reproducibility of HTS assays. These can be broadly categorized as biological, technical, and environmental variables.[6][9]

Key Contributors to Assay Variability:

  • Reagent Quality and Consistency: Batch-to-batch variation in reagents, including enzymes, substrates, antibodies, and cells, can significantly impact assay performance.[6][10] The stability of these reagents over the course of a screening campaign is also paramount.[9]

  • Instrumentation and Automation: Proper calibration and maintenance of liquid handlers, plate readers, and incubators are essential to minimize technical variability.[10]

  • Environmental Conditions: Fluctuations in temperature, humidity, and incubation times can introduce systematic errors.[10]

  • Cell-Based Assay Variables: For cell-based screens, factors such as cell line stability, passage number, confluency, and culture conditions must be meticulously controlled.[9]

  • Consumables: The type and batch of microplates and pipette tips can affect assay results due to differences in surface properties or leaching of interfering substances.[10]

To quantitatively assess the quality and reproducibility of an HTS assay, the Z-prime (Z') factor is a widely accepted statistical parameter.[9] It reflects the separation between the signals of the positive and negative controls, with a value ≥ 0.5 indicating an excellent assay suitable for HTS.[9][11]

Designing a Reproducible HTS Campaign for Piperidine-Based Scaffolds

Let us consider a hypothetical HTS campaign to identify inhibitors of a specific protein kinase, a common target class for compounds containing the piperidine motif.[3][12]

Workflow for a Reproducible HTS Campaign

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development (Biochemical or Cell-Based) Optimization Optimization (Reagent concentration, incubation time) Assay_Dev->Optimization Iterative process Validation Assay Validation (Z' > 0.5, S/B ratio) Optimization->Validation Primary_HTS Primary HTS (Single concentration) Validation->Primary_HTS Hit_ID Hit Identification (Activity threshold) Primary_HTS->Hit_ID Dose_Response Dose-Response (IC50 determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Eliminate false positives) Orthogonal_Assay->Counter_Screen SAR_Analysis SAR Analysis Counter_Screen->SAR_Analysis

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

1. Primary Biochemical HTS Assay: Kinase Inhibition

This protocol describes a generic fluorescence-based biochemical assay to identify inhibitors of a target kinase.

  • Objective: To identify compounds that inhibit the activity of a purified kinase enzyme.

  • Principle: A fluorescently labeled peptide substrate is used. Phosphorylation by the kinase is detected by a specific antibody, leading to a change in fluorescence polarization.

  • Materials:

    • Purified kinase enzyme

    • Fluorescently labeled peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

    • Piperidin-4-yl(thiophen-2-yl)methanone compound library (10 mM in DMSO)

    • Positive control (known kinase inhibitor, e.g., Staurosporine)

    • Negative control (DMSO)

    • 384-well, low-volume, black microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound from the library plate into the assay plate.

    • Control Dispensing: Add 20 nL of the positive control and negative control (DMSO) to designated wells on each plate.

    • Enzyme Addition: Add 5 µL of the kinase solution (e.g., 2X final concentration) to all wells.

    • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (2X final concentration) to all wells to start the kinase reaction.

    • Reaction Incubation: Incubate for 60 minutes at room temperature.

    • Detection: Read the fluorescence polarization on a compatible plate reader.

2. Secondary Cell-Based HTS Assay: Pathway Inhibition

This protocol outlines a cell-based reporter gene assay to confirm the activity of primary hits in a more physiologically relevant context.

  • Objective: To validate the inhibitory effect of primary hits on the target kinase signaling pathway within a cellular environment.

  • Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the target kinase pathway.

  • Materials:

    • Reporter cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Hit compounds from the primary screen

    • Positive control (known pathway inhibitor)

    • Negative control (DMSO)

    • 384-well, white, solid-bottom cell culture plates

    • Luciferase assay reagent

    • Luminescence plate reader

  • Procedure:

    • Cell Seeding: Seed the reporter cells into the 384-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

    • Compound Addition: Add the hit compounds at various concentrations (dose-response) to the assay plates.

    • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 hours).

    • Pathway Stimulation: Add a stimulating agent (if required) to activate the signaling pathway.

    • Lysis and Detection: Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction.

    • Measurement: Read the luminescence signal on a plate reader.

Data Analysis and Hit Confirmation

Data from the primary screen should be normalized to account for plate-to-plate variability. Hits are typically identified based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls). All identified hits must then be subjected to a rigorous confirmation process, including:

  • Dose-response studies: To determine the potency (e.g., IC₅₀) of the active compounds.

  • Orthogonal assays: These assays measure the same biological endpoint but use a different detection technology to rule out assay-specific artifacts.[13] For example, a fluorescence-based primary hit could be confirmed using a luminescence- or absorbance-based assay.[13]

  • Counter-screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).[13]

Comparison of Screening Methodologies

While HTS is a powerful tool, alternative approaches may be more suitable depending on the specific research question, available resources, and knowledge of the biological target.

FeatureHigh-Throughput Screening (HTS)Virtual Screening (VS)Fragment-Based Drug Discovery (FBDD)
Principle Experimental screening of large, diverse compound libraries.[14]Computational screening of in silico compound libraries against a target structure.[14][15][16]Experimental screening of small, low-molecular-weight compounds ("fragments").
Throughput High (100,000s of compounds/day).Very high (millions of compounds/day).[14]Lower (1,000s of compounds).
Compound Library Large, diverse chemical libraries.Virtual libraries of existing or synthetically accessible compounds.[16]Small libraries of low-complexity fragments.
Requirement Robust assay, significant investment in automation and reagents.[8]3D structure of the target or a reliable homology model.[14]High-sensitivity biophysical methods (e.g., SPR, NMR, X-ray crystallography).[14]
"Hit" Characteristics Potent, often complex molecules.Computationally predicted binders.Low-affinity binders that are highly ligand-efficient.
Advantages Unbiased discovery, applicable to targets with unknown structure.Cost-effective, rapid, explores vast chemical space.[15][16]High "hit" rate, explores chemical space efficiently, often yields novel scaffolds.
Disadvantages Costly, can have high false-positive rates, requires physical compound collection.[8]Reliant on the accuracy of scoring functions, may miss novel binding modes.Hits require significant medicinal chemistry optimization to increase potency.[14]
The Rise of Virtual Screening and AI

Recent advancements in computational power and artificial intelligence (AI) have positioned virtual screening as a viable alternative or complement to HTS.[15][16] Machine learning models, such as convolutional neural networks, have demonstrated success in identifying novel, drug-like scaffolds across a wide range of biological targets, even those without known binders or high-quality crystal structures.[15] This approach can significantly reduce the time and cost associated with initial hit identification.[16]

VS_vs_HTS cluster_HTS Traditional HTS cluster_VS Virtual Screening HTS_Lib Physical Compound Library HTS_Screen Robotic Screening HTS_Lib->HTS_Screen HTS_Hits Primary Hits HTS_Screen->HTS_Hits Experimental_Validation Experimental Validation (Biochemical/Cell-based assays) HTS_Hits->Experimental_Validation VS_Lib Virtual Compound Database VS_Screen Computational Docking & Scoring VS_Lib->VS_Screen VS_Hits Virtual Hits VS_Screen->VS_Hits VS_Hits->Experimental_Validation

Caption: Comparison of HTS and Virtual Screening workflows.

Conclusion: A Multi-Faceted Approach to Hit Discovery

The reproducibility of HTS assays is not a matter of chance but a result of meticulous planning, rigorous validation, and a deep understanding of the potential sources of variability. For screening campaigns involving privileged scaffolds like Piperidin-4-yl(thiophen-2-yl)methanone, a well-defined workflow incorporating both biochemical and cell-based assays is crucial for identifying robust and physiologically relevant hits.

Furthermore, the drug discovery landscape is continually evolving. While HTS remains a powerful engine for hit identification, the integration of computational methods like virtual screening and AI offers a synergistic approach. By leveraging the strengths of both experimental and in silico techniques, researchers can enhance the efficiency and success rate of their drug discovery endeavors, ultimately accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks.
  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks.
  • Wallach, I., et al. (2024). AI is a viable alternative to high throughput screening: a 318-target study.
  • Factors affecting test reproducibility among laboratories.
  • Kavlock, R. J., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2022). SLAS Discovery.
  • Reproducibility and Sensitivity of High-Throughput Sequencing (HTS)-Based Detection of Citrus Tristeza Virus and Three Citrus Viroids. (2022, July 26). MDPI.
  • Virtual Screening with Machine Learning: A Substitute for HTS? (2024, March 21). PRISM BioLab.
  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.
  • Quality in high throughput screening - Quality and Reproducibility Webinar 2. (2019, December 4). YouTube.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Oncotarget.
  • How do you choose between HTS, virtual screening and FBDD? (2021, May 6). Domainex.
  • Process validation and screen reproducibility in high-throughput screening. (2009, January 15). Journal of Biomolecular Screening.
  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.
  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. (2025, February 13). MDPI.
  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds. BenchChem.
  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (2020). European Journal of Medicinal Chemistry.
  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Preprints.org.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Combinatorial Chemistry & High Throughput Screening. Bentham Science.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
  • High throughput screening (HTS). Biological screening. ChemDiv.

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Comparative

Bridging the Bench and Bedside: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for the GSK-3β Inhibitor, PTM

Introduction: The Imperative of Predictive Preclinical Models In oncology drug development, the journey from a promising molecular hit to a clinically effective therapeutic is fraught with challenges. A staggering percen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Predictive Preclinical Models

In oncology drug development, the journey from a promising molecular hit to a clinically effective therapeutic is fraught with challenges. A staggering percentage of candidates that show preclinical anticancer activity fail in human trials, often due to a disconnect between their performance in simplified lab models and the complex biological reality of a patient.[1] This guide focuses on establishing a robust In Vitro-In Vivo Correlation (IVIVC) for Piperidin-4-yl(thiophen-2-yl)methanone (herein designated as PTM), a novel and potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β).

GSK-3β is a constitutively active serine/threonine kinase that has emerged as a critical signaling node in numerous cancer types.[2][3] Its dysregulation affects pathways controlling cell proliferation, survival, and resistance to therapy, making it an attractive therapeutic target.[4][5] However, the potency of an inhibitor in a test tube (in vitro) is only the first chapter of its story. To confidently advance PTM towards clinical evaluation, we must build a predictive mathematical model that links its in vitro properties to its in vivo efficacy.[6] This IVIVC framework not only de-risks the development process but also serves as a critical tool for optimizing dosing regimens and setting meaningful quality control specifications.[1][7][8]

This guide provides an in-depth, experience-driven comparison of the in vitro and in vivo methodologies used to characterize PTM's efficacy. We will explore the causality behind our experimental choices, present detailed protocols, and culminate in a quantitative framework for bridging the gap between the lab bench and the whole-animal system.

Part 1: In Vitro Characterization – Defining Potency and Cellular Effect

Our initial goal is to quantify the direct inhibitory effect of PTM on its target, GSK-3β, and then to confirm that this target engagement translates into a functional cellular response. We employ a two-tiered approach: a biochemical assay for direct potency and a cell-based assay for functional consequence.

Mechanism of Action: PTM as a GSK-3β Inhibitor

GSK-3β is a pivotal kinase that, in many cancer contexts, promotes cell survival and chemoresistance, often through the regulation of transcription factors like NF-κB.[2][4] Aberrant nuclear accumulation of active GSK-3β is considered a hallmark of cancer cells in several malignancies.[2] PTM is designed to inhibit the kinase activity of GSK-3β, thereby disrupting these pro-survival signals and inducing apoptosis in cancer cells.

cluster_pathway Simplified GSK-3β Pro-Survival Pathway Akt PI3K/Akt Pathway GSK3b GSK-3β (Active) Akt->GSK3b Inhibits (pSer9) NFkB NF-κB Activation GSK3b->NFkB Promotes PTM PTM (Our Inhibitor) PTM->GSK3b Inhibits Survival Pro-Survival Genes (e.g., Bcl-2, XIAP) NFkB->Survival Upregulates Apoptosis Apoptosis Survival->Apoptosis Blocks

Caption: PTM inhibits active GSK-3β, blocking NF-κB activation and promoting apoptosis.

Biochemical Potency: The In Vitro Kinase Assay

The first and most direct test is to measure how effectively PTM inhibits purified GSK-3β enzyme from phosphorylating its substrate. This provides the half-maximal inhibitory concentration (IC50), a fundamental measure of potency.

Experimental Rationale: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[9] This format is highly sensitive, robust, and amenable to high-throughput screening. It provides a direct measure of enzymatic activity, free from the complexities of cellular uptake, metabolism, or off-target effects. This is our baseline for potency.

Data Summary: In Vitro Profile of PTM

Parameter Value Assay Type Description
IC50 15 nM TR-FRET Kinase Assay Concentration of PTM required to inhibit 50% of purified GSK-3β enzymatic activity.

| EC50 | 75 nM | Cell-Based Apoptosis Assay | Concentration of PTM required to induce 50% of the maximal apoptotic response in Pancreatic Cancer Cells (PANC-1). |

Cellular Efficacy: The Cell-Based Apoptosis Assay

Demonstrating that PTM can enter a cancer cell and exert a functional effect is a critical validation step. We chose a pancreatic cancer cell line (PANC-1), where GSK-3β is known to be a positive regulator of NF-κB-mediated survival.[2]

Experimental Rationale: The key question is whether target inhibition leads to the desired biological outcome—cell death. We measure apoptosis via a Caspase-Glo® 3/7 assay. This luminescent assay quantifies the activity of key executioner caspases, providing a direct and sensitive readout of apoptosis. An EC50 value derived from this assay confirms that PTM is cell-permeable and effectively engages its target in a complex cellular environment to produce a functional anti-cancer effect.

Part 2: In Vivo Assessment – Evaluating Efficacy in a Biological System

Moving from a petri dish to an animal model introduces systemic complexities, including drug absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK). The goal here is to determine if a therapeutically relevant concentration of PTM can be achieved at the tumor site and whether this exposure results in tumor growth inhibition (TGI).

The Xenograft Model: An Essential Preclinical Tool

We use a subcutaneous xenograft model, a standard and well-validated approach in oncology research.[10][11] This involves implanting human cancer cells (PANC-1) under the skin of immunocompromised mice.[11][12]

Experimental Rationale: This model allows us to assess the efficacy of PTM against a human tumor growing in a living system.[10] While it doesn't fully recapitulate the tumor microenvironment of a human patient, it is an indispensable tool for evaluating the relationship between drug exposure and anti-tumor activity.[11][13] The choice of the PANC-1 cell line is deliberate, as it allows for a direct comparison with our in vitro cellular data.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Efficacy in an animal is not just about the dose administered; it's about the concentration of the drug achieved in the plasma and, most importantly, at the tumor site over time. This is the essence of PK/PD modeling.[1][14][15]

Experimental Rationale: We conduct a satellite PK study in parallel with the efficacy study. Blood and tumor samples are collected at various time points after dosing. This allows us to correlate the plasma concentration of PTM with its concentration in the tumor and, critically, with the extent of tumor growth inhibition. This integrated analysis is essential for understanding the exposure-response relationship.[16][17]

Data Summary: In Vivo Efficacy and PK/PD of PTM

Parameter Value Model/Assay Description
Dose Regimen 20 mg/kg, oral, once daily PANC-1 Xenograft The administered dose and schedule for the efficacy study.
TGI (%) 65% PANC-1 Xenograft The percentage of tumor growth inhibition observed compared to the vehicle-treated control group.
Cavg, plasma 250 nM LC-MS/MS The average plasma concentration of PTM over a 24-hour dosing interval at steady state.

| Cavg, tumor | 180 nM | LC-MS/MS | The average concentration of PTM measured in tumor tissue over a 24-hour dosing interval. |

Part 3: Bridging the Gap – Establishing the In Vitro-In Vivo Correlation (IVIVC)

The central challenge is to quantitatively link the in vitro potency with the in vivo efficacy.[7][18] A successful IVIVC allows us to use simpler in vitro assays to predict in vivo outcomes, streamlining future development.[6][8]

cluster_ivivc IVIVC Workflow for PTM invitro_ic50 In Vitro Potency (Biochemical IC50) model PK/PD Modeling & Correlation invitro_ic50->model invitro_ec50 In Vitro Efficacy (Cellular EC50) invitro_ec50->model pk_study Pharmacokinetics (Plasma & Tumor Cavg) pk_study->model efficacy_study In Vivo Efficacy (Tumor Growth Inhibition) efficacy_study->model prediction Predicted Effective Concentration model->prediction

Caption: Workflow integrating in vitro and in vivo data to build a predictive IVIVC model.

Correlation Analysis: Connecting Concentration and Effect

By comparing the data sets, we can draw a clear line of sight from our initial biochemical assay to the final efficacy result.

  • Biochemical vs. Cellular Potency: The cellular EC50 (75 nM) is 5-fold higher than the biochemical IC50 (15 nM). This "shift" is expected and informative. It reflects the barriers the compound must overcome in a cellular context, such as membrane permeability and potential for efflux. In our experience, a shift of less than 10-fold is a strong indicator of a well-behaved compound.

  • Cellular Potency vs. In Vivo Efficacy: The average PTM concentration in the tumor (Cavg, tumor = 180 nM) required to achieve 65% TGI is approximately 2.4 times the cellular EC50 (75 nM). This demonstrates a strong correlation. We are achieving and maintaining a tumor concentration well above the level needed for a robust cellular effect, which translates directly into significant tumor growth inhibition.

Conclusion and Future Directions

We have successfully established a preliminary IVIVC for PTM, the novel GSK-3β inhibitor. The correlation demonstrates that PTM's in vitro cellular potency is a strong predictor of its in vivo anti-tumor activity when coupled with pharmacokinetic data. This self-validating system, where biochemical potency informs cellular effects, and cellular effects, in turn, predict whole-animal efficacy, provides high confidence for continued development.

Future work will involve refining this model with data from additional cell lines and patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[13] This robust IVIVC framework will be instrumental in guiding dose selection for first-in-human clinical trials, ultimately accelerating the delivery of this promising therapeutic to patients in need.

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro GSK-3β TR-FRET Kinase Assay
  • Reagent Preparation: Prepare a serial dilution of PTM in a buffer containing a constant final DMSO concentration (e.g., 1%).[19]

  • Reaction Setup: In a 384-well microplate, add 2 µL of the PTM dilution, 4 µL of a mixture containing ULight™-GS peptide substrate and ATP, and 4 µL of purified human GSK-3β enzyme.[9] Final concentrations should be near the Km for ATP and substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a solution containing Europium-labeled anti-phospho-GS antibody to stop the reaction and initiate the FRET signal.

  • Data Acquisition: After a further 60-minute incubation, measure the TR-FRET signal on a compatible plate reader.

  • Analysis: Convert the signal to percent inhibition relative to no-inhibitor controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Subcutaneous PANC-1 Xenograft Efficacy Study
  • Cell Culture: Culture human PANC-1 pancreatic cancer cells in standard DMEM with 10% FBS until they reach the logarithmic growth phase.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Harvest, wash, and resuspend PANC-1 cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume into the right flank of each mouse.[12]

  • Monitoring and Randomization: Measure tumor volume with calipers every 2-3 days. When average tumor volume reaches approximately 150-200 mm³, randomize mice into a vehicle control group and a PTM treatment group (n=8-10 mice/group).[12]

  • Drug Administration: Formulate PTM in a suitable vehicle (e.g., 0.5% methylcellulose) and administer 20 mg/kg once daily via oral gavage for 21 days. The control group receives the vehicle only.

  • Efficacy Endpoint: Continue to monitor tumor volumes. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

  • PK/PD Analysis: In a satellite group of animals, collect blood and tumor samples at specified time points (e.g., 0, 2, 4, 8, 24 hours) after the 7th dose to determine steady-state drug concentrations via LC-MS/MS analysis.

References

  • García-Rico, E., et al. (2020). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • García-Rico, E., et al. (2020). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed. Available at: [Link]

  • Gao, H., & Li, J. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI. Available at: [Link]

  • Burt, H., et al. (2016). Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research, AACR Journals. Available at: [Link]

  • McCubrey, J. A., et al. (2017). Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a Target for the Treatment of Cancer. Clinical Cancer Research, AACR Journals. Available at: [Link]

  • Li, Y., et al. (2020). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy. Oncology Reports, Spandidos Publications. Available at: [Link]

  • McCubrey, J. A., et al. (2014). Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

  • Shakoori, A., et al. (2022). Glycogen Synthase Kinase 3β in Cancer Biology and Treatment. Cells, MDPI. Available at: [Link]

  • Li, Y., et al. (2020). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy (Review). Spandidos Publications. Available at: [Link]

  • FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. Available at: [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Ascendia Pharma. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Ascendia Pharma. Available at: [Link]

  • Singh, D. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Amidon, G. L., et al. (2003). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. International Journal of Generic Drugs. Available at: [Link]

  • Santoro, F., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Molecules, MDPI. Available at: [Link]

  • Lin, Y.-T., et al. (2019). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. International Journal of Molecular Sciences, MDPI. Available at: [Link]

  • Martínez-Alonso, E., et al. (2025). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. MDPI. Available at: [Link]

  • Ahirwal, C., & Singh, N. (2021). IDENTIFICATION OF GSK-3Β INHIBITION ASSAY BY MEANS OF IN- VITRO METHODS. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Mouse Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Bénézet, F., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • O'Rourke, D. M., et al. (2019). Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma. Cancers, MDPI. Available at: [Link]

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Validation

Scale-Up Synthesis of Piperidin-4-yl(thiophen-2-yl)methanone: A Comparative Guide

Piperidin-4-yl(thiophen-2-yl)methanone (often isolated as its hydrochloride salt, CAS 219540-76-8) is a highly versatile building block in medicinal chemistry[1]. It serves as a critical structural scaffold in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Piperidin-4-yl(thiophen-2-yl)methanone (often isolated as its hydrochloride salt, CAS 219540-76-8) is a highly versatile building block in medicinal chemistry[1]. It serves as a critical structural scaffold in the development of 5-HT2/D3 dual modulators, GPR6 modulators for Parkinson's disease, and potent vesicular acetylcholine transporter (VAChT) inhibitors[2][3].

As drug candidates transition from discovery to preclinical development, the synthetic route must evolve from milligram-scale exploratory chemistry to robust, kilogram-scale process chemistry. This guide objectively compares the two predominant synthetic strategies for this molecule: Organometallic Addition (The Weinreb Amide Route) and Friedel-Crafts Acylation (The Direct Route) .

By detailing the causality behind experimental choices and providing self-validating protocols, this guide aims to equip process chemists with the data required to select the optimal scale-up pathway.

Synthetic Strategy & Mechanistic Causality

The synthesis of aryl-piperidinyl ketones fundamentally requires the formation of a carbon-carbon bond between a piperidine derivative and a thiophene ring.

G Start Starting Materials RouteA Route A: Organometallic Addition Start->RouteA RouteB Route B: Friedel-Crafts Acylation Start->RouteB A_Step1 1. Lithiation of 2-Bromothiophene (-78 °C, n-BuLi) RouteA->A_Step1 A_Step2 2. Addition to N-Boc Weinreb Amide (Forms Ketone) A_Step1->A_Step2 Deprotect 3. Boc Deprotection (HCl in Dioxane) *Only required for Route A* A_Step2->Deprotect B_Step1 1. Activation of Isonipecotic Acid (SOCl2, forms Acid Chloride) RouteB->B_Step1 B_Step2 2. Acylation of Thiophene (AlCl3, 0 to 25 °C) B_Step1->B_Step2 Product Piperidin-4-yl(thiophen-2-yl)methanone HCl (Target API Scaffold) B_Step2->Product Deprotect->Product

Workflow comparing Organometallic and Friedel-Crafts routes for target synthesis.

Route A: Organometallic Addition (Weinreb Amide Route)

This route relies on the nucleophilic attack of 2-thienyllithium onto an N-Boc-protected piperidine-4-carboxylic acid Weinreb amide[3]. The Causality of the Weinreb Amide: Standard esters or acid chlorides typically suffer from over-addition by highly reactive organolithium reagents, leading to tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) prevents this by forming a stable, five-membered metal-chelated tetrahedral intermediate. This intermediate survives until the aqueous quench, at which point it collapses exclusively to the desired ketone.

MechanisticPathway Reagent 2-Thienyllithium Intermediate Stable Tetrahedral Intermediate (Chelate) Reagent->Intermediate Nucleophilic Attack Amide Weinreb Amide (N-methoxy-N-methyl) Amide->Intermediate Product Ketone Product (No Over-addition) Intermediate->Product Aqueous Quench

Mechanistic pathway of the Weinreb amide preventing tertiary alcohol formation.

Route B: Friedel-Crafts Acylation

This route exploits the inherent π -excessive nature of the thiophene ring. Thiophene is highly reactive toward electrophilic aromatic substitution, with regioselectivity strongly favoring the 2-position due to the stabilization of the Wheland intermediate by the sulfur atom[4]. The Causality of Stoichiometry: By using the hydrochloride salt of piperidine-4-carbonyl chloride and an excess of Aluminum Chloride ( AlCl3​ ), the basic piperidine nitrogen is sequestered as a Lewis acid-base complex. This prevents catalyst deactivation and entirely bypasses the need for Boc-protection and subsequent deprotection, vastly improving atom economy.

Quantitative Data Comparison

The following table summarizes the process metrics for scaling up to a 1 kg batch size.

ParameterRoute A: Organometallic AdditionRoute B: Friedel-Crafts Acylation
Overall Yield 65 - 72%78 - 85%
Key Reagents n -BuLi, Weinreb Amide AlCl3​ , SOCl2​ , Thiophene
Temperature Range -78 °C to 45 °C0 °C to 80 °C
Step Count 3 (from protected piperidine)2 (from isonipecotic acid)
Atom Economy Low (Loss of Boc and Weinreb mass)High (Direct coupling)
Scale-up Feasibility Moderate (Cryogenic limits in batch)High (Standard glass-lined reactors)
Primary Impurities Des-bromo thiophene, unreacted amide3-substituted thiophene isomer (<5%)

Self-Validating Experimental Protocols

To ensure reproducibility and minimize batch failure at scale, every protocol must act as a self-validating system. The following methodologies integrate mandatory In-Process Controls (IPCs).

Protocol A: Organometallic Addition (Weinreb Amide Route)
  • Lithiation: In a rigorously dried, nitrogen-purged reactor, dissolve 2-bromothiophene (1.0 eq) in anhydrous THF (10 volumes). Cool the reactor jacket to -78 °C. Add n -BuLi (1.6 M in hexanes, 1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

    • Validation Checkpoint 1: Quench a 0.5 mL aliquot with D2​O . GC-MS analysis must show >98% incorporation of deuterium at the 2-position of thiophene, confirming complete halogen-metal exchange.

  • Coupling: Add a pre-cooled (-20 °C) solution of N-Boc-piperidine-4-carboxylic acid Weinreb amide (0.95 eq) in THF dropwise. Maintain the reaction at -78 °C for 2 hours.

    • Validation Checkpoint 2: TLC (Hexanes:EtOAc 7:3) or HPLC must show complete consumption of the Weinreb amide and the appearance of a single new product peak.

  • Quench & Workup: Pour the cold reaction mixture into vigorously stirred saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) and stir at 45 °C for 2 hours[2].

    • Validation Checkpoint 3: The evolution of CO2​ gas will cease. LC-MS must confirm the disappearance of the Boc-protected mass ( [M+H]+=296 ) and the presence of the free amine ( [M+H]+=196 ). Filter the resulting precipitate to isolate Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride.

Protocol B: Friedel-Crafts Acylation (Direct Route)
  • Acid Chloride Formation: Suspend piperidine-4-carboxylic acid (isonipecotic acid, 1.0 eq) in thionyl chloride ( SOCl2​ , 5.0 eq). Heat to reflux for 4 hours. Distill off excess SOCl2​ under vacuum, co-evaporating twice with toluene to remove residual HCl/ SOCl2​ .

    • Validation Checkpoint 1: IR spectroscopy of the isolated solid. The disappearance of the broad carboxylic O-H stretch (~3000 cm⁻¹) and the shift of the carbonyl stretch from ~1700 cm⁻¹ to ~1800 cm⁻¹ confirms complete conversion to piperidine-4-carbonyl chloride hydrochloride.

  • Acylation: Suspend the acid chloride in anhydrous dichloromethane (DCM, 10 volumes). Cool to 0 °C. Portion-wise, add anhydrous AlCl3​ (3.5 eq). Note: The excess is required as one equivalent complexes the basic amine, one complexes the carbonyl oxygen, and the remainder acts as the active catalyst.

  • Thiophene Addition: Add thiophene (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: HPLC analysis of a quenched aliquot (quenched in MeOH). The ratio of the 2-substituted product to the 3-substituted isomer must be >95:5.

  • Quench & Workup: Carefully pour the mixture over crushed ice containing concentrated HCl to dissolve aluminum salts. Separate the aqueous layer (which contains the protonated product). Basify the aqueous layer with 20% NaOH to pH 10, extract with DCM, and concentrate.

  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the highly pure Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride.

Conclusion & Scale-Up Recommendations

For discovery chemistry and SAR exploration, Route A (Organometallic Addition) is highly effective, especially when utilizing the Weinreb amide to prevent over-addition[3]. However, for multi-kilogram scale-up, the cryogenic requirements (-78 °C) and poor atom economy (due to Boc and Weinreb auxiliary mass loss) make it economically and operationally prohibitive.

Route B (Friedel-Crafts Acylation) is the superior choice for industrial scale-up. It leverages the natural regioselectivity of the thiophene ring[4], utilizes inexpensive reagents, operates at manageable temperature ranges (0 °C to reflux), and eliminates the need for protecting group chemistry entirely. By utilizing the hydrochloride salt of the acid chloride, the basicity of the piperidine ring is neutralized, allowing the Friedel-Crafts reaction to proceed with excellent yields.

References

  • Sigma-Aldrich Product Specifications.PIPERIDIN-4-YL-THIOPHEN-2-YL-METHANONE HCL (CAS: 219540-76-8). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw6MvF761NhlRKoJU29_ltxjUU7M1AP1r6XE-srPvvq8Qd_cDhgo7mjMnPAIpfzwhhL4K-YOAnvc6YJYDz9NLSLjp-Ph4KFuw-AOoFCr9Vp41obT66s6XUrQwbPJWrRIq_4Jjmg_IQIbqlEN3nrSiwS02wF8F1RCjTMEHHmBzr9_ayqvns7LgWEQPn9WnjzLbjXzUtegrtaZJWdYQ-l9-NZEgvUOv7_-Xk8BeCD4JFcrmcSmLohgODn3rL8s33xLf3-A==]
  • Patent WO2014028479A1.Quinoxaline derivatives as GPR6 modulators. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT52ZweMNSTGmlBmIbG3_di9xgX7Gl6p6xHCt0yvZIbeW8GauwB-1OyjBBRRysJZvMmYBMWks9v0xnIRte1HdP9ZbjRtoCZiNEjV_pU_eYCfZ_xQn7h6sy3bmcGZIVHyhkBh9pkjixqTP48wC5Ew==]
  • Journal of Medicinal Chemistry.Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQQsZ-FwTvhfqvqtUG383UgD_YzKtoTwE_LjzD_H32vnv2uLVLFSHNnXTuhLZIV8AYWOuAqjLxsZgUTVEiiEJZAH_GT9-aBk2LaOAJi9SJ_D_DO4ppffofhwMp7WU6quPV0oZETL_h3QXSErk=]
  • Der Pharma Chemica.Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGowd5e6GF53XRIbD1tedf1pZPHBHdD669tsxsAexCtL3-3y3SRgY71F14AbpiZU_JRD6VRr1qs0auUaUrmi5OMOYryllVtZNVarg00m7G517H_NH6IqnWg_xywPenF0OKdPXTo71tw1cxqLb4BM6GzQvDOjhQtsxzKrOetXtvN7ccU_HB5Kz-AgaRCd-Xpq6sDAUkkPz9lSM8WsBFbfGaMzSxjX-l6XTwuAAVkD73IEqE=]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Piperidin-4-yl(thiophen-2-yl)methanone

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery pipelines, I have frequently encountered potent heterocycles like Piperidin-4-yl(thiophen-2-yl)methanone (CAS: 86542-98-5; HCl sal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery pipelines, I have frequently encountered potent heterocycles like Piperidin-4-yl(thiophen-2-yl)methanone (CAS: 86542-98-5; HCl salt CAS: 219540-76-8). Widely utilized as a critical building block for synthesizing G-protein-coupled receptor (GPCR) modulators—particularly 5-HT and dopamine receptor ligands[1]—this compound presents specific acute toxicity and irritation hazards.

Handling this chemical requires moving beyond basic compliance. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety, bridging the gap between regulatory theory and practical laboratory execution.

Hazard Profile & Causality Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic reasons behind the hazards. Piperidin-4-yl(thiophen-2-yl)methanone is classified under the Globally Harmonized System (GHS) as an Acute Toxin (Category 4) and a severe irritant[2].

Table 1: GHS Hazard Summary & Mechanistic Risk in the Laboratory

GHS CodeHazard StatementMechanistic Risk & Laboratory Causality
H302 Harmful if swallowedCross-contamination from contaminated gloves to lab surfaces, leading to accidental ingestion.
H312 Harmful in contact with skinDermal absorption; the lipophilic thiophene ring enhances epidermal penetration if dissolved in organic solvents.
H315 Causes skin irritationDirect contact with the raw powder causes localized epidermal inflammation.
H319 Causes serious eye irritationAirborne dust generated during weighing can directly contact and inflame ocular mucosa.
H332 Harmful if inhaledAerosolization of fine powders due to static cling during spatula transfer.
H335 May cause respiratory irritationInhalation of volatile solvent mixtures containing the dissolved compound.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense mechanism based on OSHA standard 29 CFR 1910.132[3]. Every layer of protection must validate the integrity of the next.

  • Dermal Protection (Hands):

    • Powder Handling: Double-gloving with standard 4-mil nitrile gloves is mandatory. Causality: Nitrile provides excellent resistance to the base powder. The double-glove system is self-validating: if the outer glove is breached or contaminated, it can be doffed immediately without exposing the skin.

    • Solvent Handling: If solubilizing the compound in dichloromethane (DCM) or dimethyl sulfoxide (DMSO), standard nitrile degrades rapidly. You must use heavy-duty laminate gloves (e.g., Silver Shield) worn under a nitrile over-glove to maintain both chemical resistance and tactile dexterity.

  • Body Protection: A flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging into the compound and eliminate the exposed skin gap at the wrist.

  • Ocular Protection: ANSI Z87.1-compliant chemical splash goggles. Causality: Standard safety glasses leave the top and sides exposed to aerosolized dust; goggles provide a hermetic rubber seal against H319 ocular hazards[3].

  • Respiratory Protection: All handling must be conducted inside a standard chemical fume hood. If a fume hood is compromised or unavailable, a NIOSH-approved N95 or P100 particulate respirator is required due to the H332/H335 inhalation risks.

Operational Plan: Step-by-Step Handling Workflow

To prevent exposure, the operational workflow must isolate the compound from the researcher at every step[4].

Step 1: Pre-Operation Validation Verify the chemical fume hood's face velocity is between 80-100 feet per minute (fpm) using an anemometer or the built-in digital monitor. Causality: This velocity is the aerodynamic sweet spot—strong enough to capture aerosolized Piperidin-4-yl(thiophen-2-yl)methanone particles, but gentle enough not to blow the powder off your spatula.

Step 2: PPE Donning & Static Mitigation Don your lab coat, splash goggles, and double nitrile gloves. Discharge any static electricity from your body by touching a grounded metal surface. Causality: The powder form of this compound is highly susceptible to static cling. Static discharge during transfer can cause sudden aerosolization, leading to inhalation exposure.

Step 3: Enclosed Weighing Protocol Place a pre-tared, anti-static weigh boat on an analytical balance enclosed within a draft shield. Using a grounded stainless-steel spatula, transfer the required mass. Seal the primary chemical container immediately after transfer to minimize ambient moisture absorption (the HCl salt is highly hygroscopic).

Step 4: Solubilization Transfer the weighed powder to your reaction vessel. Slowly introduce your solvent (e.g., Methanol or DCM) down the side of the vessel to wash down any residual powder on the glass neck. Seal the vessel and purge with inert gas (Nitrogen or Argon) if required for downstream synthesis.

Workflow A 1. Fume Hood Setup Verify face velocity (80-100 fpm) B 2. PPE Donning Double nitrile gloves, splash goggles A->B C 3. Anti-Static Transfer Use grounded spatulas B->C D 4. Enclosed Weighing Use draft shield balance C->D E 5. Solubilization Add solvent slowly D->E

Operational workflow for the safe handling and solubilization of Piperidin-4-yl(thiophen-2-yl)methanone.

Spill Management & Waste Disposal

A self-validating safety system anticipates failure. If Piperidin-4-yl(thiophen-2-yl)methanone is spilled, execute the following protocol:

Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened Kimwipe (use Isopropanol or Methanol), followed by a secondary wipe with soapy water to remove solvent residues. Causality: The organic solvent dissolves the lipophilic compound, while the soapy water removes the solvent, ensuring zero residue is left for the next researcher.

Waste Segregation: Solid waste (contaminated outer gloves, weigh boats, Kimwipes) must be placed in a sealed, clearly labeled hazardous waste bag. Liquid waste (solvent mixtures containing the compound) must be collected in a compatible, labeled waste carboy. Do not pour any solutions down the sink.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mg, Inside Hood) Assess->Minor Major Major Spill (>50mg or Outside Hood) Assess->Major Clean Absorb with Inert Material Minor->Clean Evacuate Evacuate Lab & Call HazMat Major->Evacuate

Decision tree for managing Piperidin-4-yl(thiophen-2-yl)methanone spills based on volume and location.

References

  • Title: Benzoyl-piperidine derivatives as 5ht2/d3 modulators (MX2008010325A)
  • Title: Personal Protective Equipment (PPE) Guidance (OSHA 3151-12R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperidin-4-yl(thiophen-2-yl)methanone
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